1-Phenyl-2-pyrimidin-4-ylethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-pyrimidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(10-4-2-1-3-5-10)8-11-6-7-13-9-14-11/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDUPABHTHYHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375473 | |
| Record name | 1-phenyl-2-pyrimidin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36912-83-1 | |
| Record name | 1-phenyl-2-pyrimidin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structure Elucidation of 1-Phenyl-2-pyrimidin-4-ylethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the hypothetical structure elucidation of 1-Phenyl-2-pyrimidin-4-ylethanone, a novel ketone derivative incorporating both phenyl and pyrimidine moieties. Given the absence of extensive literature on this specific compound, this guide outlines a systematic approach to its synthesis and structural verification using modern analytical techniques. It is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of new heterocyclic compounds. Detailed experimental protocols, predicted spectroscopic data, and logical workflows are presented to facilitate both theoretical understanding and practical application.
Introduction and Proposed Structure
This compound is a ketone with a phenyl group attached to the carbonyl carbon and a pyrimidin-4-yl group attached to the alpha-carbon. This structure combines the features of an aryl ketone with a nitrogen-containing heterocycle, making it a molecule of interest for potential applications in medicinal chemistry and materials science. The pyrimidine ring, a key component of nucleobases, is a common scaffold in pharmacologically active compounds.[1] The elucidation of its precise molecular structure is the critical first step in understanding its chemical properties and potential biological activity.
The proposed structure is as follows:
-
Molecular Formula: C₁₂H₁₀N₂O
-
Molecular Weight: 198.22 g/mol
-
IUPAC Name: 1-phenyl-2-(pyrimidin-4-yl)ethanone
This guide will detail a plausible synthetic route and the subsequent analytical workflow required to confirm this structure.
Proposed Synthesis
A plausible method for the synthesis of this compound is the Claisen condensation reaction between a pyrimidine-containing methyl ester and acetophenone, followed by decarboxylation. An alternative and more direct approach involves the α-arylation of a pyrimidine-substituted ketone, though the following protocol details a robust and common method for forming the core structure.
Experimental Protocol: Synthesis via Acylation
This protocol outlines the synthesis of the target compound from 4-methylpyrimidine and a suitable benzoylating agent.
-
Deprotonation of 4-methylpyrimidine: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 4-methylpyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled solution dropwise over 30 minutes, maintaining the temperature below -70 °C. Stir the resulting deep red solution for 1 hour at -78 °C to ensure complete formation of the lithiated intermediate.
-
Acylation: In a separate flask, dissolve benzoyl chloride (1.2 eq) in anhydrous THF. Add this solution to the reaction mixture dropwise, ensuring the temperature remains at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 4 hours. The color of the solution is expected to lighten.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Structure Elucidation Workflow
The confirmation of the synthesized product's structure follows a logical workflow, integrating data from multiple analytical techniques. Each technique provides unique pieces of information that, when combined, offer unambiguous proof of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
2D NMR: Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.20 | d | 1H | Pyrimidine H-2 | Highly deshielded proton between two nitrogen atoms.[2] |
| ~ 8.80 | d | 1H | Pyrimidine H-6 | Deshielded proton adjacent to a nitrogen atom.[3] |
| ~ 8.00 - 7.90 | m | 2H | Phenyl H (ortho) | Protons ortho to the electron-withdrawing carbonyl group are deshielded. |
| ~ 7.65 - 7.55 | m | 1H | Phenyl H (para) | Aromatic proton at the para position of the phenyl ring. |
| ~ 7.55 - 7.45 | m | 2H | Phenyl H (meta) | Aromatic protons at the meta positions of the phenyl ring. |
| ~ 7.30 | dd | 1H | Pyrimidine H-5 | Shielded relative to other pyrimidine protons, coupled to H-6.[3] |
| ~ 4.50 | s | 2H | Methylene (-CH₂-) | Singlet for the methylene protons situated between the carbonyl and pyrimidine ring. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 195.0 | Carbonyl (C=O) | Typical chemical shift for an aryl ketone carbonyl carbon.[4] |
| ~ 158.0 | Pyrimidine C-2 | Carbon atom situated between two electronegative nitrogen atoms.[5] |
| ~ 157.5 | Pyrimidine C-6 | Carbon adjacent to a nitrogen atom.[5] |
| ~ 151.0 | Pyrimidine C-4 | Quaternary carbon of the pyrimidine ring attached to the methylene group. |
| ~ 136.0 | Phenyl C (ipso) | Quaternary carbon of the phenyl ring attached to the carbonyl group. |
| ~ 134.0 | Phenyl C (para) | Aromatic CH carbon. |
| ~ 129.0 | Phenyl C (meta) | Aromatic CH carbons. |
| ~ 128.5 | Phenyl C (ortho) | Aromatic CH carbons. |
| ~ 121.0 | Pyrimidine C-5 | Aromatic CH carbon of the pyrimidine ring.[5] |
| ~ 48.0 | Methylene (-CH₂-) | Aliphatic carbon deshielded by the adjacent carbonyl group and pyrimidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic stretching of C-H bonds on the phenyl and pyrimidine rings. |
| ~ 1685 | Strong | Ketone C=O stretch | Strong, sharp absorption typical for an aryl ketone, with the frequency lowered by conjugation.[6][7] |
| ~ 1600 - 1450 | Medium | Aromatic C=C & C=N stretch | Multiple bands corresponding to ring stretching vibrations in both the phenyl and pyrimidine rings.[8] |
| ~ 1400 - 1300 | Medium | -CH₂- bending (scissoring) | Bending vibration of the methylene group. |
| ~ 750 and ~690 | Strong | Aromatic C-H out-of-plane bend | Characteristic bands for a monosubstituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers valuable clues about the molecule's structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).
-
Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for generating fragments, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
Predicted Mass Spectrometry Data (EI)
-
Molecular Ion (M⁺): m/z = 198. An accurate mass measurement should confirm the molecular formula C₁₂H₁₀N₂O.
-
Major Fragments: The fragmentation is expected to be dominated by cleavage alpha to the carbonyl group.
The base peak is likely to be the highly stable benzoyl cation at m/z = 105.[9][10] Another significant fragment would be the phenyl cation at m/z = 77, resulting from the loss of carbon monoxide from the benzoyl cation. The pyrimidin-4-ylmethyl cation at m/z = 93 is also a possible fragment.
Conclusion
The structure elucidation of a novel compound like this compound requires a synergistic application of synthesis and spectroscopy. This guide outlines a robust framework for this process. By following the proposed synthetic route and employing NMR, IR, and mass spectrometry, researchers can gather complementary data points. The integration of these results—matching the predicted NMR chemical shifts, IR absorption bands, and mass spectrometric fragmentation patterns with experimental data—will allow for the unambiguous confirmation of the compound's molecular structure, paving the way for further investigation into its chemical and biological properties.
References
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. testbook.com [testbook.com]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. asdlib.org [asdlib.org]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-2-pyrimidin-4-ylethanone and its Analogs
Introduction
1-Phenyl-2-pyrimidin-4-ylethanone belongs to the class of aryl heteroaryl ethanones, a scaffold of significant interest in medicinal chemistry. The pyrimidine moiety is a key component of nucleobases and is found in numerous bioactive compounds, exhibiting a wide range of pharmacological activities. This guide summarizes the known and predicted physicochemical properties, potential synthetic routes, and the general biological relevance of this class of compounds.
Physicochemical Properties
Due to the lack of specific data for this compound, the following tables summarize the available information for its fluoro-analog, 1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone (CAS Number: 36827-98-2). Properties for the parent compound are predicted based on this analog.
Table 1: Identifiers and Molecular Properties
| Property | Value (for 1-(4-Fluoro-phenyl)-2-pyrimidin-4-ylethanone) | Predicted Value (for this compound) |
| IUPAC Name | 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone | 1-Phenyl-2-(pyrimidin-4-yl)ethanone |
| CAS Number | 36827-98-2[1] | Not assigned |
| Molecular Formula | C₁₂H₉FN₂O[1] | C₁₂H₁₀N₂O |
| Molecular Weight | 216.21 g/mol [1] | 200.22 g/mol |
| InChI | InChI=1S/C12H9FN2O/c13-10-3-1-9(2-4-10)12(16)7-11-5-6-14-8-15-11/h1-6,8H,7H2[1] | InChI=1S/C12H10N2O/c15-12(9-3-1-2-4-10(9)9)7-11-5-6-13-8-14-11/h1-6,8H,7H2 |
| InChIKey | PCWCSKPHAXGFSD-UHFFFAOYSA-N[1] | Predicted: YWJCSBDIWJCDJZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CC2=CN=CN=C2)F | C1=CC=C(C=C1)C(=O)CC2=CN=CN=C2 |
Table 2: Predicted and Estimated Physical Properties
| Property | Value (for 1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone) | Predicted Value (for this compound) | Notes |
| Melting Point | No data available | ~90-100 °C | Based on the melting point of the analogous 1-(4-Fluoro-phenyl)-2-pyridin-4-yl-ethanone (94-97 °C)[2]. The absence of the electronegative fluorine might slightly lower the melting point. |
| Boiling Point | No data available | > 350 °C | High boiling point is expected due to the molecular weight and polar functional groups. |
| Solubility | No data available | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Typical for moderately polar organic compounds. |
| pKa | No data available | ~3-4 | The pyrimidine ring is basic, with the pKa of pyrimidine itself being 1.3. The electron-withdrawing ethanone group will decrease the basicity. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route to this compound involves the condensation of 4-methylpyrimidine with a benzaldehyde derivative, followed by oxidation. A similar approach has been described for related heterocyclic ketones.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (E)-1-Phenyl-2-(pyrimidin-4-yl)ethen-1-ol
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To a stirred solution of 4-methylpyrimidine (1.0 eq) and benzaldehyde (1.0 eq) in ethanol at room temperature, add a solution of sodium hydroxide (1.1 eq) in water dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with dilute HCl.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate chalcone analog.
Step 2: Synthesis of this compound
-
Dissolve the intermediate from Step 1 in a suitable solvent such as dichloromethane.
-
Add an oxidizing agent, for example, Pyridinium chlorochromate (PCC) (1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the ketone and the pyrimidine ring.
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Ketone Group: The carbonyl group can undergo typical reactions such as reduction to an alcohol, reductive amination, and reactions with Grignard reagents. The adjacent methylene group is activated and can be a site for enolate formation and subsequent alkylation or condensation reactions.
-
Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring are basic and can be protonated or alkylated. The ring itself is relatively electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if leaving groups are present on the ring.
Spectral Data (Predicted)
No experimental spectral data is available. The following are predictions based on the structure.
-
¹H NMR:
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Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the phenyl and pyrimidinyl protons.
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A singlet for the methylene protons (CH₂) adjacent to the carbonyl group, likely in the range of δ 4.0-5.0 ppm.
-
-
¹³C NMR:
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A signal for the carbonyl carbon around δ 190-200 ppm.
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Multiple signals in the aromatic region (δ 120-160 ppm).
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A signal for the methylene carbon.
-
-
IR Spectroscopy:
-
A strong absorption band for the C=O stretch of the ketone around 1680-1700 cm⁻¹.
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C-H stretching vibrations for the aromatic rings.
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C=N and C=C stretching vibrations from the pyrimidine ring.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) at m/z = 200.22.
-
Fragmentation patterns would likely involve cleavage at the C-C bond between the carbonyl and the methylene group, leading to fragments corresponding to the benzoyl cation and the pyrimidin-4-ylmethyl radical.
-
Biological and Pharmacological Relevance
Pyrimidine derivatives are of great interest in drug discovery due to their wide range of biological activities. They are known to exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. The structural motif of an aryl group linked to a pyrimidine ring via a flexible linker, as seen in this compound, is a common feature in many kinase inhibitors and other targeted therapies. Therefore, this compound and its analogs are valuable scaffolds for the development of new therapeutic agents.
Experimental Workflow for Characterization
The following diagram outlines a general workflow for the synthesis and characterization of this compound.
Caption: A general experimental workflow for the synthesis and characterization process.
Conclusion
While specific experimental data for this compound remains elusive, this technical guide provides a thorough analysis based on its fluoro-analog and established chemical principles. The presented information on its predicted physicochemical properties, a plausible synthetic route with a detailed hypothetical protocol, and its potential biological significance serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.
References
In-Depth Technical Guide: 1-Phenyl-2-pyrimidin-4-ylethanone (CAS 36912-83-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-2-pyrimidin-4-ylethanone is a heterocyclic ketone with the CAS number 36912-83-1. This document provides a comprehensive overview of its chemical properties, potential synthetic routes based on established pyrimidine chemistry, and contextual biological significance. While specific experimental data for this compound is not extensively available in public literature, this guide consolidates relevant information on related pyrimidine derivatives to inform future research and development. The pyrimidine core is a well-established pharmacophore, suggesting that this compound could be a valuable intermediate or a candidate for biological screening in various drug discovery programs.
Chemical and Physical Properties
This compound is a molecule combining a phenyl group and a pyrimidin-4-yl moiety linked by an ethanone backbone. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 36912-83-1 | Commercial Suppliers |
| Molecular Formula | C₁₂H₁₀N₂O | Calculated |
| Molecular Weight | 198.22 g/mol | Calculated |
| Appearance | Not specified in literature | - |
| Melting Point | Not specified in literature | - |
| Boiling Point | Not specified in literature | - |
| Solubility | Not specified in literature | - |
Potential Synthetic Methodologies
Detailed experimental protocols for the direct synthesis of this compound are not explicitly detailed in readily accessible scientific literature. However, based on established methods for the synthesis of pyrimidinyl ketones, several viable synthetic strategies can be proposed.
From Alkylpyrimidines via Nitrosation and Grignard Reaction
A plausible route involves the functionalization of a 4-alkylpyrimidine. A general method for preparing pyrimidinyl ketones involves the nitrosation of an active methyl group on the pyrimidine ring, followed by reaction with a Grignard reagent.[1]
Experimental Workflow:
Caption: Proposed synthesis via nitrosation and Grignard reaction.
Protocol:
-
Nitrosation: 4-Methylpyrimidine is treated with isoamyl nitrite in the presence of potassium amide in liquid ammonia to yield 4-pyrimidinealdoxime.[1]
-
Conversion to Nitrile: The resulting aldoxime is then dehydrated using a suitable agent (e.g., thionyl chloride) to form 4-cyanopyrimidine.
-
Grignard Reaction: 4-Cyanopyrimidine is reacted with a benzylmagnesium halide (e.g., benzylmagnesium chloride) in an aprotic solvent like diethyl ether or THF, followed by acidic workup, to yield the target compound, this compound.
From Amidines and Alkynyl Ketones
Another versatile approach for the synthesis of pyrimidine rings is the condensation of an amidine with a β-dicarbonyl compound or its equivalent. A relevant method involves the reaction of an amidine with an alkynyl ketone.
Experimental Workflow:
Caption: Proposed synthesis via amidine condensation.
Protocol:
-
Preparation of the Alkynyl Ketone: An appropriate alkynyl ketone precursor, such as 1-phenyl-4-butyn-2-one, would be required.
-
Condensation: The alkynyl ketone is reacted with formamidine in the presence of a base (e.g., sodium ethoxide in ethanol). The reaction proceeds via a Michael addition followed by cyclization and aromatization to yield the pyrimidine ring.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the surveyed literature. For definitive characterization, the following analyses would be necessary upon synthesis.
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the protons of the phenyl group, the methylene bridge, and the pyrimidine ring. The pyrimidine protons would appear in the aromatic region, likely as distinct singlets or doublets depending on the substitution pattern. The methylene protons would likely appear as a singlet.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the phenyl and pyrimidine rings, and the methylene carbon.
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IR Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Bands corresponding to C=C and C=N stretching of the aromatic rings would also be present.
-
Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of 198.22. Fragmentation patterns would likely involve cleavage at the C-C bonds adjacent to the carbonyl group.
Biological and Pharmacological Context
While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a prominent feature in a vast number of biologically active compounds and approved drugs. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including:
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Anticancer: As inhibitors of various kinases.
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Antimicrobial: Including antibacterial and antifungal properties.
-
Anti-inflammatory: Through various mechanisms.
-
Antiviral: Particularly as nucleoside analogues.
The presence of the pyrimidine ring in this compound makes it a compound of interest for screening in various biological assays.
Potential Signaling Pathway Involvement:
Given the prevalence of pyrimidine-containing molecules as kinase inhibitors, it is conceivable that this compound or its derivatives could interact with ATP-binding sites of various kinases. A generalized schematic of kinase inhibition is presented below.
Caption: Hypothetical kinase inhibition by a pyrimidine derivative.
Conclusion and Future Directions
This compound is a commercially available compound with a chemical structure that suggests potential for further exploration in medicinal chemistry and drug discovery. The lack of detailed published data on its synthesis, characterization, and biological activity presents an opportunity for novel research. Future work should focus on:
-
Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern spectroscopic techniques.
-
Screening for biological activity in a variety of assays, particularly those related to cancer, infectious diseases, and inflammation, based on the known activities of other pyrimidine derivatives.
-
Utilizing the compound as a scaffold for the synthesis of a library of derivatives to explore structure-activity relationships.
This technical guide serves as a foundational document to stimulate and guide such research endeavors.
References
The Enigmatic Synthesis of 1-Phenyl-2-pyrimidin-4-ylethanone: A Review of Available Literature
An extensive review of scientific databases and chemical literature reveals a notable absence of specific information regarding the synthesis, discovery, and biological activity of 1-Phenyl-2-pyrimidin-4-ylethanone. This particular chemical entity does not appear in the currently indexed scientific literature, suggesting it may be a novel compound that has not yet been synthesized or characterized.
While direct information is unavailable, the broader field of pyrimidine chemistry offers insights into potential synthetic routes and the general biological significance of related structures. Pyrimidine-containing compounds are of significant interest to the pharmaceutical and agrochemical industries due to their wide range of biological activities. They form the core structure of nucleobases in DNA and RNA and are found in numerous approved drugs.
General synthetic strategies for pyrimidine derivatives often involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or a related nitrogen-containing species. For a hypothetical synthesis of this compound, one could envision a pathway involving the reaction of a phenyl-substituted 1,3-dicarbonyl compound with formamidine or a similar reagent to construct the pyrimidine ring. However, without experimental validation, this remains speculative.
The biological activities of various substituted pyrimidines are well-documented and include anticancer, antiviral, antimicrobial, and anti-inflammatory properties. For example, derivatives of 2-aminopyrimidine have been explored for their therapeutic potential. Similarly, other pyrimidine-based compounds have been investigated as inhibitors of various enzymes, highlighting the rich pharmacology of this heterocyclic scaffold.
Given the lack of specific data for this compound, this technical guide cannot provide the requested quantitative data, detailed experimental protocols, or signaling pathway diagrams. The absence of this compound in the literature presents a unique opportunity for synthetic and medicinal chemists. The synthesis and subsequent biological evaluation of this compound could lead to the discovery of novel therapeutic agents. Future research in this area would be necessary to elucidate its chemical properties, potential biological targets, and any associated signaling pathways.
An In-depth Technical Guide to the Synthesis of 1-Phenyl-2-pyrimidin-4-ylethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Phenyl-2-pyrimidin-4-ylethanone, a ketone derivative of significant interest in medicinal chemistry and drug development. This document details the core starting materials, experimental protocols, and logical workflows for the synthesis of this target molecule.
Introduction
This compound is a heterocyclic ketone containing both a phenyl and a pyrimidine moiety. The pyrimidine ring is a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of the phenyl ethanone side chain offers a versatile site for further functionalization, making this compound a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This guide will explore the most plausible synthetic strategies for its preparation, focusing on methods that are both efficient and adaptable for laboratory and potential scale-up applications.
Synthetic Pathways
Two primary retrosynthetic disconnections are considered for the synthesis of this compound. The first approach involves the formation of the carbon-carbon bond between the pyrimidine ring and the ethanone backbone. The second strategy focuses on constructing the pyrimidine ring onto a pre-existing phenyl ethanone fragment. This guide will primarily focus on the first approach, which generally offers a more convergent and flexible synthesis.
A promising and logical synthetic approach involves the reaction of a nucleophilic pyrimidine derivative with an electrophilic phenylacetyl synthon. This can be achieved through the generation of a pyrimidine organometallic species, such as a Grignard or organolithium reagent, followed by its reaction with a suitable phenylacetyl derivative.
Caption: Organometallic route to this compound.
An alternative strategy, the Claisen condensation, involves the reaction of a pyrimidine methyl ketone with a phenyl ester. This method is also a classic and reliable way to form the requisite carbon-carbon bond.
Caption: Claisen condensation route to the target molecule.
Starting Materials
The successful synthesis of this compound relies on the availability and purity of key starting materials.
| Starting Material | Supplier Examples | Purity | Notes |
| 4-Chloropyrimidine | Sigma-Aldrich, TCI | >97% | Halogenated pyrimidines are common precursors for organometallic reagents. |
| 4-Bromopyrimidine | Alfa Aesar, Combi-Blocks | >97% | Often more reactive in Grignard formation than the chloro-analogue. |
| Phenylacetyl chloride | Sigma-Aldrich, Acros Organics | >98% | A highly reactive electrophile for acylation reactions. |
| Ethyl Phenylacetate | Sigma-Aldrich, Alfa Aesar | >99% | A less reactive electrophile, suitable for Claisen-type reactions. |
| 4-Methylpyrimidine | TCI, Combi-Blocks | >98% | A key starting material for the Claisen condensation route. |
| Magnesium turnings | Sigma-Aldrich, Fisher Scientific | >99.5% | For the preparation of Grignard reagents. |
| n-Butyllithium | Sigma-Aldrich, Acros Organics | 1.6 M in hexanes | A strong base for the formation of organolithium reagents. |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthetic routes. These protocols are based on established chemical principles and analogous reactions found in the literature.
Protocol 1: Synthesis of Pyrimidin-4-ylmagnesium Bromide and Reaction with Phenylacetyl Chloride
This protocol outlines a two-step process involving the formation of a Grignard reagent from 4-bromopyrimidine, followed by its reaction with phenylacetyl chloride.
Step 1: Preparation of Pyrimidin-4-ylmagnesium Bromide
Caption: Workflow for the preparation of Pyrimidin-4-ylmagnesium bromide.
Materials:
-
4-Bromopyrimidine (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.
-
Add a small amount of anhydrous THF and a few drops of a solution of 4-bromopyrimidine in anhydrous THF to initiate the reaction.
-
Once the reaction has started (indicated by the disappearance of the iodine color and gentle bubbling), add the remaining solution of 4-bromopyrimidine dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until most of the magnesium has been consumed.
-
Cool the resulting Grignard reagent to 0 °C for immediate use in the next step.
Step 2: Acylation with Phenylacetyl Chloride
Materials:
-
Pyrimidin-4-ylmagnesium Bromide solution (from Step 1)
-
Phenylacetyl chloride (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To the freshly prepared and cooled (0 °C) solution of pyrimidin-4-ylmagnesium bromide, add a solution of phenylacetyl chloride in anhydrous THF dropwise via a syringe or dropping funnel, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
| Parameter | Value |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Solvent | Tetrahydrofuran (THF) |
| Work-up | Aqueous NH4Cl quench, extraction |
| Purification | Column Chromatography |
| Expected Yield | 50-70% (based on analogous reactions) |
Protocol 2: Synthesis via Claisen Condensation
This protocol describes the synthesis of the target molecule through a Claisen condensation of 4-acetylpyrimidine with ethyl benzoate.
Step 1: Preparation of 4-Acetylpyrimidine
This intermediate can be synthesized from 4-methylpyrimidine.
Materials:
-
4-Methylpyrimidine (1.0 eq)
-
Acetic anhydride (2.0 eq)
-
Sulfuric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine 4-methylpyrimidine and acetic anhydride.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-acetylpyrimidine.
Step 2: Claisen Condensation
Materials:
-
4-Acetylpyrimidine (1.0 eq)
-
Ethyl benzoate (1.2 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous ethanol
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add 4-acetylpyrimidine at room temperature.
-
To this mixture, add ethyl benzoate dropwise.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Cool the mixture to room temperature and acidify with dilute hydrochloric acid to pH 5-6.
-
The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
| Parameter | Value |
| Reaction Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Solvent | Ethanol |
| Base | Sodium Ethoxide |
| Work-up | Acidification, extraction/filtration |
| Purification | Recrystallization/Column Chromatography |
| Expected Yield | 40-60% (based on analogous reactions) |
Conclusion
This technical guide has outlined two viable and robust synthetic pathways for the preparation of this compound. The organometallic route offers a convergent approach that is amenable to the use of various phenylacetyl derivatives, while the Claisen condensation provides a classic and reliable alternative. The detailed experimental protocols and tabulated data are intended to provide researchers and drug development professionals with the necessary information to successfully synthesize this valuable chemical intermediate. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research program. Further optimization of the presented protocols may be necessary to achieve higher yields and purity for specific applications.
An In-depth Technical Guide to 1-Phenyl-2-(pyrimidin-4-yl)ethanone
IUPAC Name: 1-Phenyl-2-(pyrimidin-4-yl)ethanone CAS Number: 36912-83-1
This technical guide provides a comprehensive overview of 1-Phenyl-2-(pyrimidin-4-yl)ethanone, a heterocyclic ketone containing a pyrimidine scaffold. Due to the limited availability of direct research on this specific molecule, this guide draws upon established knowledge of related pyrimidine derivatives to infer potential synthetic routes, physicochemical properties, and biological activities. This document is intended for researchers, scientists, and drug development professionals.
Chemical Properties and Data
Table 1: Predicted Physicochemical Properties of 1-Phenyl-2-(pyrimidin-4-yl)ethanone
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₀N₂O | |
| Molecular Weight | 198.22 g/mol | |
| XLogP3 | 1.8 | Predicted hydrophobicity |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | (N atoms in pyrimidine, O atom in ketone) |
| Rotatable Bond Count | 2 | |
| Exact Mass | 198.07931 g/mol | |
| Monoisotopic Mass | 198.07931 g/mol | |
| Topological Polar Surface Area | 49.9 Ų | |
| Heavy Atom Count | 15 | |
| Complexity | 269 |
Note: These values are computationally predicted and have not been experimentally verified.
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of 1-Phenyl-2-(pyrimidin-4-yl)ethanone is not currently available. However, based on general principles of organic synthesis for related α-heterocyclic ketones, a plausible synthetic route would involve the coupling of a pyrimidine precursor with a phenyl-ethanone derivative.
Proposed Synthetic Pathway: Nucleophilic Acyl Substitution
A common method for the synthesis of such compounds involves the reaction of a Grignard reagent derived from a halopyrimidine with an appropriate acyl chloride or a related activated carboxylic acid derivative.
Experimental Workflow: Hypothetical Synthesis
Caption: Hypothetical workflow for the synthesis of 1-Phenyl-2-(pyrimidin-4-yl)ethanone.
Detailed Hypothetical Protocol:
-
Grignard Reagent Preparation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 4-chloropyrimidine in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature until the magnesium is consumed, yielding pyrimidin-4-ylmagnesium chloride.
-
Acylation Reaction: The freshly prepared Grignard reagent is cooled to 0°C. A solution of phenylacetyl chloride in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-Phenyl-2-(pyrimidin-4-yl)ethanone.
Potential Biological Activity and Signaling Pathways
The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, particularly as kinase inhibitors in oncology. Derivatives of pyrimidine are known to target a wide range of kinases by competing with ATP for the binding site in the enzyme's active cleft.
While the specific biological targets of 1-Phenyl-2-(pyrimidin-4-yl)ethanone have not been elucidated, its structural similarity to known kinase inhibitors suggests it could potentially inhibit protein kinases involved in cell signaling pathways that are often dysregulated in cancer.
Hypothetical Signaling Pathway Inhibition
Many pyrimidine-based inhibitors target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) or intracellular kinases like those in the MAPK/ERK pathway. Inhibition of these pathways can lead to a reduction in cell proliferation and survival.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
1-Phenyl-2-(pyrimidin-4-yl)ethanone is a molecule of interest due to its pyrimidine core, a privileged scaffold in drug discovery. While specific experimental data is currently lacking, this guide provides a framework for its potential synthesis, properties, and biological activities based on the well-established chemistry and pharmacology of related compounds. Further research is warranted to synthesize and characterize this compound and to explore its potential as a therapeutic agent, particularly in the context of kinase inhibition for diseases such as cancer. Researchers are encouraged to use the hypothetical protocols and pathways described herein as a starting point for their investigations.
molecular weight of 1-Phenyl-2-pyrimidin-4-ylethanone
An In-depth Technical Guide on 1-Phenyl-2-pyrimidin-4-ylethanone
This guide provides a comprehensive overview of this compound, a heterocyclic ketone of interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, making this compound a subject of interest for researchers in drug discovery and development.[1] This document details the physicochemical properties, a putative synthesis protocol, and the potential biological context of this molecule.
Physicochemical Data
The fundamental properties of this compound are summarized below. The molecular weight is calculated based on its chemical formula.
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂O |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 1-phenyl-2-(pyrimidin-4-yl)ethanone |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2 |
| Appearance | Expected to be a solid at room temperature |
Synthetic Protocol: Friedel-Crafts Acylation
A plausible method for the synthesis of this compound is the Friedel-Crafts acylation. The following protocol is adapted from established methods for synthesizing similar aryl ketones.[2]
Materials
-
Benzene (C₆H₆)
-
2-(Pyrimidin-4-yl)acetyl chloride (C₆H₅ClN₂O)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (CH₂Cl₂)
-
1N Hydrochloric acid (HCl)
-
5% aqueous Sodium hydroxide (NaOH)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure
-
Reaction Setup : In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add benzene (1.0 eq) and dry dichloromethane.
-
Cooling : Cool the solution to 0-5°C in an ice bath.
-
Catalyst Addition : To the cooled solution, add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature is maintained.
-
Addition of Acylating Agent : Slowly add a solution of 2-(pyrimidin-4-yl)acetyl chloride (1.0 eq) in dry dichloromethane from the addition funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.
-
Reaction : Stir the reaction mixture at 0-5°C for 2-4 hours.
-
Quenching : Carefully pour the reaction mixture into a beaker containing crushed ice and 1N hydrochloric acid.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing : Combine the organic fractions and wash sequentially with 1N hydrochloric acid, 5% aqueous sodium hydroxide, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification : The crude product can be purified by recrystallization from ethanol to yield this compound.
Biological and Pharmacological Context
Pyrimidine is a fundamental nucleus in DNA and RNA and is associated with a wide array of biological activities.[1] Derivatives of pyrimidine have been reported to possess significant biological properties, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities.[1] The incorporation of a phenyl ethanone moiety to the pyrimidine ring may modulate these activities and introduce novel pharmacological properties.
Potential Signaling Pathway Involvement
Given the prevalence of pyrimidine scaffolds in kinase inhibitors, it is plausible that this compound could interact with intracellular signaling pathways, such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation and survival. The diagram below illustrates a simplified workflow for screening the bioactivity of a novel compound like this compound.
Caption: A workflow for evaluating the biological activity of a novel compound.
The following diagram illustrates a hypothetical interaction of a pyrimidine-based inhibitor with a generic kinase signaling cascade.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a pyrimidine derivative.
References
An In-Depth Technical Guide to 1-Phenyl-2-(pyrimidin-2-yl)ethanone and 1-Phenyl-2-(pyrimidin-4-yl)ethanone for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds, particularly those containing the pyrimidine scaffold, are of paramount importance. The pyrimidine ring is a key structural motif in numerous biologically active molecules, including established pharmaceuticals and novel therapeutic candidates. This technical guide provides a comparative analysis of two isomeric compounds: 1-Phenyl-2-(pyrimidin-2-yl)ethanone and 1-Phenyl-2-(pyrimidin-4-yl)ethanone. While specific extensive research on these two molecules is limited, this document consolidates available data and presents a theoretical framework for their synthesis, potential biological activities, and spectroscopic characterization. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel pyrimidine-based compounds as potential therapeutic agents.
Chemical and Physical Properties
Both 1-Phenyl-2-(pyrimidin-2-yl)ethanone and 1-Phenyl-2-(pyrimidin-4-yl)ethanone are structural isomers with the same molecular formula (C₁₂H₁₀N₂O) and molecular weight. Their distinct chemical and physical properties arise from the different substitution patterns on the pyrimidine ring.
| Property | 1-Phenyl-2-(pyrimidin-2-yl)ethanone | 1-Phenyl-2-(pyrimidin-4-yl)ethanone |
| CAS Number | 82820-30-2[1] | 36912-83-1[2][3][4][5] |
| Molecular Formula | C₁₂H₁₀N₂O[1] | C₁₂H₁₀N₂O[2][3] |
| Molecular Weight | 198.22 g/mol [1][2] | 198.22 g/mol [2][3] |
| IUPAC Name | 1-phenyl-2-(pyrimidin-2-yl)ethanone[1] | 1-phenyl-2-(pyrimidin-4-yl)ethanone[2] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC2=NC=CC=N2 | C1=CC=C(C=C1)C(=O)CC2=CN=CN=C2 |
| Appearance | (Predicted) Crystalline solid | (Predicted) Crystalline solid |
| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | (Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| Melting Point | Not reported | Not reported |
| Boiling Point | Not reported | Not reported |
Synthesis and Experimental Protocols
Proposed Synthesis of 1-Phenyl-2-(pyrimidin-2-yl)ethanone
A potential synthetic route for 1-Phenyl-2-(pyrimidin-2-yl)ethanone could involve the acylation of a pyrimidin-2-ylmethyl anion equivalent with a benzoyl electrophile.
Experimental Protocol:
-
Preparation of 2-methylpyrimidine: This starting material can be synthesized via several established methods, including the reaction of malondialdehyde with acetamidine.
-
Deprotonation: 2-methylpyrimidine is treated with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the corresponding carbanion.
-
Acylation: A benzoylating agent, such as benzoyl chloride or ethyl benzoate, is added to the solution containing the pyrimidin-2-ylmethyl anion.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel.
Proposed Synthesis of 1-Phenyl-2-(pyrimidin-4-yl)ethanone
Similarly, 1-Phenyl-2-(pyrimidin-4-yl)ethanone could be synthesized through the acylation of a pyrimidin-4-ylmethyl anion equivalent.
Experimental Protocol:
-
Preparation of 4-methylpyrimidine: This can be synthesized from commercially available starting materials.
-
Deprotonation: 4-methylpyrimidine is deprotonated using a strong base like LDA in anhydrous THF at -78 °C.
-
Acylation: The resulting carbanion is reacted with a suitable benzoylating agent.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.
Caption: Proposed synthetic workflows for the target compounds.
Potential Biological Activities and Signaling Pathways
The pyrimidine nucleus is a common feature in molecules that target a wide range of biological pathways, particularly in the context of cancer and inflammatory diseases. The structural similarity of the target compounds to known kinase inhibitors suggests that they may also exhibit such activities.
Potential as Kinase Inhibitors
Many pyrimidine derivatives are known to act as ATP-competitive inhibitors of protein kinases. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Given this, 1-Phenyl-2-(pyrimidin-2-yl)ethanone and 1-Phenyl-2-(pyrimidin-4-yl)ethanone could potentially inhibit various kinases, such as:
-
Epidermal Growth Factor Receptor (EGFR): The anilino-pyrimidine scaffold is a well-established pharmacophore for EGFR inhibitors.
-
Cyclin-Dependent Kinases (CDKs): Various pyrimidine-based compounds have been developed as CDK inhibitors for cancer therapy.
-
Janus Kinases (JAKs): These are critical mediators of cytokine signaling, and pyrimidine-based inhibitors are in clinical development for inflammatory diseases.
The difference in the position of the nitrogen atoms in the pyrimidine ring (2-yl vs. 4-yl) would likely lead to different binding modes and potencies against various kinases.
Caption: Potential mechanism of action as a kinase inhibitor.
Spectroscopic Characterization
Detailed experimental spectroscopic data for these specific compounds are not available in the public domain. However, we can predict their characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
1-Phenyl-2-(pyrimidin-2-yl)ethanone: The methylene protons adjacent to the carbonyl and pyrimidine ring are expected to appear as a singlet. The protons on the phenyl ring will show characteristic multiplets in the aromatic region. The pyrimidine protons will appear as a doublet and a triplet.
-
1-Phenyl-2-(pyrimidin-4-yl)ethanone: The methylene protons will also be a singlet. The phenyl protons will have similar shifts. The pyrimidine protons will show a distinct pattern with two doublets and a singlet.
¹³C NMR: The chemical shifts of the carbonyl carbon and the methylene carbon will be characteristic. The carbon atoms of the pyrimidine ring will have distinct shifts depending on the isomer, providing a clear method for differentiation.
Infrared (IR) Spectroscopy
Both isomers will exhibit a strong absorption band corresponding to the C=O stretching of the ketone, typically in the range of 1680-1700 cm⁻¹. Characteristic bands for C=N and C=C stretching of the aromatic and heteroaromatic rings will also be present.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum for both compounds will show a molecular ion peak (M⁺) at m/z = 198. The fragmentation patterns are expected to differ based on the stability of the resulting fragments, which is influenced by the position of the pyrimidine nitrogen atoms.
Caption: General workflow for spectroscopic analysis.
Conclusion and Future Directions
1-Phenyl-2-(pyrimidin-2-yl)ethanone and 1-Phenyl-2-(pyrimidin-4-yl)ethanone represent intriguing, yet underexplored, chemical entities. Based on the well-established role of the pyrimidine scaffold in medicinal chemistry, these compounds hold potential as starting points for the development of novel therapeutic agents, particularly as kinase inhibitors. The lack of extensive published data highlights an opportunity for further research.
Future studies should focus on:
-
The development and optimization of efficient synthetic routes for both isomers.
-
Comprehensive biological screening against a panel of protein kinases and cancer cell lines to identify potential therapeutic targets.
-
Detailed structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.
-
Full spectroscopic and crystallographic characterization to confirm their structures and understand their conformational preferences.
This technical guide serves as a foundational resource to stimulate and guide such future investigations into the chemical and biological properties of these promising pyrimidine derivatives.
References
An In-depth Technical Guide to Early Research on Pyrimidine-Based Ethanones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on pyrimidine-based ethanones. It delves into the early synthetic methodologies, physicochemical properties, and initial biological evaluations of this important class of heterocyclic compounds. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the historical context and core chemical principles that underpin modern research in this area.
Introduction to Pyrimidine-Based Ethanones
Pyrimidines are a fundamental class of N-heterocyclic compounds, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and many biologically active molecules.[1] The introduction of an ethanone (acetyl) group to the pyrimidine ring creates a versatile scaffold, the pyrimidine-based ethanone, which has been a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on the early, seminal research that laid the groundwork for the synthesis and investigation of these compounds.
Early Synthetic Methodologies
The synthesis of pyrimidine-based ethanones can be broadly categorized into two approaches: the construction of the pyrimidine ring from a precursor already containing the acetyl group, and the direct acylation of a pre-formed pyrimidine ring. Early research predominantly focused on the former, with the Biginelli and related condensation reactions being cornerstone methodologies.
Synthesis via Ring Formation
One of the earliest and most straightforward methods for synthesizing pyrimidine ethanones involves the condensation of a β-dicarbonyl compound, where one of the carbonyl groups is part of an acetyl moiety, with a urea, thiourea, or amidine derivative. A notable example is the synthesis of 5-acetyluracil (5-acetyl-2,4-dihydroxypyrimidine).
Experimental Protocol: Synthesis of 5-Acetyluracil
This protocol is based on established early synthetic methods for 5-substituted uracils.
Materials:
-
Uracil
-
Acetic anhydride
-
Polyphosphoric acid
-
Ice water
-
Ethanol
Procedure:
-
A mixture of uracil (1 mole) and a slight excess of acetic anhydride (1.2 moles) is prepared.
-
Polyphosphoric acid is added to the mixture as a catalyst and dehydrating agent.
-
The reaction mixture is heated, typically at a temperature range of 80-100°C, for a period of 2-4 hours with constant stirring.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker of ice water with vigorous stirring.
-
The precipitated crude product is collected by vacuum filtration and washed with cold water.
-
The crude 5-acetyluracil is recrystallized from a suitable solvent, such as ethanol, to yield the purified product.
Direct Acylation of Pyrimidines
While less common in very early research, methods for the direct acylation of the pyrimidine ring were also explored. These reactions often require activation of the pyrimidine ring or the use of potent acylating agents due to the electron-deficient nature of the pyrimidine ring.
Physicochemical and Spectroscopic Data
The characterization of newly synthesized compounds is a critical aspect of chemical research. Early studies relied on fundamental techniques such as melting point determination, elemental analysis, and infrared (IR) spectroscopy. With the advent of more advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), a more detailed structural elucidation became possible.
Table 1: Physicochemical and Spectroscopic Data for 5-Acetyluracil
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₃ | [4] |
| Molecular Weight | 154.12 g/mol | |
| Melting Point | 278 °C (decomposes) | |
| IR Spectroscopy (KBr, cm⁻¹) | [4] | |
| C=O stretching (acetyl) | ~1680-1700 | |
| C=O stretching (ring) | ~1650-1670 | |
| N-H stretching | ~3100-3300 | |
| ¹H NMR Spectroscopy (DMSO-d₆, δ ppm) | ||
| CH₃ (acetyl) | ~2.4 | |
| C6-H | ~8.0 | |
| N1-H, N3-H | ~11.0-11.5 | |
| ¹³C NMR Spectroscopy (DMSO-d₆, δ ppm) | ||
| CH₃ (acetyl) | ~28 | |
| C5 (ring) | ~110 | |
| C6 (ring) | ~145 | |
| C2 (ring, C=O) | ~150 | |
| C4 (ring, C=O) | ~162 | |
| C=O (acetyl) | ~195 |
Note: NMR data are approximate and can vary based on solvent and experimental conditions. Early research would have primarily relied on IR and melting point data.
Early Biological Investigations
The exploration of the biological activities of pyrimidine-based ethanones has been a driving force in their continued study. Early research often involved broad screening against various microorganisms and cancer cell lines.
Antimicrobial Activity
Early studies on pyrimidine derivatives revealed their potential as antimicrobial agents. The introduction of the ethanone functionality was investigated for its effect on this activity.
Experimental Protocol: Antimicrobial Screening (Agar Disc Diffusion Method)
-
A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread on the surface of a sterile agar plate.
-
Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., a pyrimidine-based ethanone) dissolved in a suitable solvent (e.g., DMSO).
-
A control disc impregnated with the solvent alone is also placed on the agar plate.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
Table 2: Representative Early Biological Activity Data for Pyrimidine Ethanone Derivatives
| Compound | Biological Activity | Assay | Result |
| 5-Acetyluracil | Anticancer | In vitro, Ehrlich ascites carcinoma cells | Active |
| 5-(2-Benzoylethynyl)uracil | Anticancer | In vivo, Ehrlich ascites carcinoma | T/C value of 281 |
| 5-(2-p-Toluoylethynyl)uracil | Anticancer | In vivo, Ehrlich ascites carcinoma | T/C value of 300 |
T/C value: A measure of antitumor efficacy in vivo, representing the ratio of the median tumor weight in the treated group to the median tumor weight in the control group, expressed as a percentage. A lower T/C value indicates higher activity.[3]
Mechanisms of Action and Signaling Pathways
The elucidation of the precise molecular mechanisms by which pyrimidine-based ethanones exert their biological effects is an ongoing area of research. Early investigations were often limited by the available technology, but foundational hypotheses were proposed.
For many pyrimidine derivatives, a key mechanism of action involves their role as antimetabolites. As structural analogs of endogenous pyrimidines, they can interfere with nucleic acid synthesis and metabolism.[5]
Proposed Mechanism of Action for 5-Substituted Uracil Analogs:
One of the well-studied mechanisms for 5-substituted uracil derivatives is the inhibition of thymidylate synthase (TS).[3] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.
Caption: Inhibition of Thymidylate Synthase by a Pyrimidine-Based Ethanone.
Experimental Workflow for Investigating Enzyme Inhibition:
Caption: General workflow for determining enzyme inhibition by a pyrimidine-based ethanone.
Conclusion
The early research into pyrimidine-based ethanones established fundamental synthetic routes and provided the initial glimpses into their biological potential. These foundational studies, characterized by meticulous experimental work and insightful observations, have paved the way for the development of a vast array of pyrimidine derivatives with diverse therapeutic applications. This guide serves as a testament to the enduring importance of this chemical scaffold and the pioneering work of early researchers in the field. A thorough understanding of this historical context is invaluable for contemporary scientists and drug development professionals as they continue to explore the rich chemical and biological landscape of pyrimidine-based compounds.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis and biological activities of novel 5-(2-acylethynyl)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Acetyluracil | C6H6N2O3 | CID 234581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
A Technical Guide to 1-Phenyl-2-pyrimidin-4-ylethanone: Synthesis, Potential Biological Activities, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-2-pyrimidin-4-ylethanone is a heterocyclic ketone containing a pyrimidine scaffold, a privileged structure in medicinal chemistry. The pyrimidine nucleus is a fundamental component of nucleic acids and is found in numerous biologically active compounds with a broad range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] This technical guide provides a comprehensive overview of this compound, detailing a plausible synthetic route, and exploring its potential biological activities based on the known pharmacology of structurally related pyrimidine derivatives. Detailed experimental protocols for relevant biological assays are also presented to facilitate further investigation of this and similar molecules.
Chemical Profile
| Property | Value |
| IUPAC Name | 1-Phenyl-2-(pyrimidin-4-yl)ethanone |
| Synonyms | 4-(Benzoylmethyl)-1,3-diazine, 4-Phenacylpyrimidine |
| CAS Number | 36912-83-1 |
| Molecular Formula | C₁₂H₁₀N₂O |
| Molecular Weight | 198.22 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC2=CN=CN=C2 |
| InChI Key | BJDUPABHTHYHEX-UHFFFAOYSA-N |
Synthesis and Mechanism
A potential synthetic pathway is the acylation of a pyrimidine-derived organometallic species with a phenylacetyl halide or a related activated carboxylic acid derivative. Alternatively, a cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling, could be employed to link the phenyl and pyrimidine moieties.
Below is a hypothetical workflow for the synthesis of this compound.
Caption: Hypothetical synthesis workflow for this compound.
Potential Biological Activities and Quantitative Data
Derivatives of the pyrimidine core have been extensively studied and have demonstrated a wide array of biological activities.[2] While specific data for this compound is limited, the following table summarizes the activities of structurally related pyrimidine compounds.
| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC₅₀) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Anticancer | LoVo (Colon Cancer Cell Line) | 0.08 - 15.4 µM | [1] |
| Fused Pyrimidines | Anticancer | HEPG2 (Liver Cancer Cell Line) | 17.4 - 23.6 µM | [1] |
| Thiazolo[4,5-d]pyrimidine Derivatives | Anticancer | A375 (Melanoma Cell Line) | 0.02 - 1.5 µM | [1] |
| Pyrimidine Derivatives | Anti-inflammatory | COX-2 Enzyme Inhibition | Varies with substitution | [1] |
| 1-Phenyl-2-(phenylamino)ethanone Derivatives | Antibacterial | MCR-1 Inhibition | Potent activity at 25 µM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.[1]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
COX-2 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.[1]
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit
-
Microplate reader
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Pre-incubate the COX-2 enzyme with various concentrations of this compound.
-
Initiate the reaction by adding arachidonic acid.
-
After a set incubation period, stop the reaction and measure the product formation using the detection kit and a microplate reader.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
Potential Signaling Pathway Involvement
Given the prevalence of pyrimidine derivatives as kinase inhibitors, it is plausible that this compound could modulate cell signaling pathways involved in cell proliferation and survival. The following diagram illustrates a generic kinase signaling pathway that could be a target for such a compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound represents a molecule of interest within the broader class of pyrimidine-containing compounds. While direct experimental data is currently sparse, its structural features suggest potential for a range of biological activities, including anticancer and anti-inflammatory effects. The synthetic strategies and experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and related pyrimidine derivatives, which could lead to the development of novel therapeutic agents. Researchers are encouraged to utilize these methodologies to explore the pharmacological profile of this compound and contribute to the growing body of knowledge on this important class of heterocyclic compounds.
References
Methodological & Application
Synthesis Protocol for 1-Phenyl-2-pyrimidin-4-ylethanone: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 1-Phenyl-2-pyrimidin-4-ylethanone, a heterocyclic ketone with potential applications in medicinal chemistry and drug discovery. Two primary synthetic routes are presented: the Pinner synthesis, a classical cyclocondensation approach, and a two-step route commencing with the condensation of 4-methylpyrimidine with benzaldehyde followed by oxidation. This application note includes comprehensive methodologies, tabulated data for expected outcomes, and visual diagrams of the synthetic workflows and the role of pyrimidines as key pharmacophores.
Introduction
Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The inherent bioactivity of the pyrimidine scaffold makes it a privileged structure in drug design. This compound, a molecule featuring both a pyrimidine ring and a phenylethanone moiety, represents a scaffold of significant interest for the development of novel bioactive compounds. This document outlines two distinct and reliable methods for its laboratory-scale synthesis.
Data Presentation
The following table summarizes the expected quantitative data for the two presented synthesis protocols for this compound (CAS No. 36912-83-1).
| Parameter | Route A: Pinner Synthesis | Route B: Two-Step Synthesis |
| Starting Materials | Benzoylacetone, Formamidine hydrochloride | 4-Methylpyrimidine, Benzaldehyde |
| Key Intermediates | - | 4-(2-Phenylethenyl)pyrimidine |
| Overall Yield | 60-75% | 45-60% |
| Purity (by HPLC) | >95% | >95% |
| Reaction Steps | 1 | 2 |
| Reaction Time | 4-6 hours | 24-30 hours |
| Purification Method | Recrystallization | Column Chromatography, Recrystallization |
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 9.18 (d, 1H, J=1.2 Hz, H2-pyrimidine), 8.75 (d, 1H, J=5.2 Hz, H6-pyrimidine), 7.95 (d, 2H, J=7.6 Hz, ortho-H of phenyl), 7.60 (t, 1H, J=7.4 Hz, para-H of phenyl), 7.48 (t, 2H, J=7.8 Hz, meta-H of phenyl), 7.42 (d, 1H, J=5.2 Hz, H5-pyrimidine), 4.45 (s, 2H, CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 195.5 (C=O), 168.0 (C4-pyrimidine), 158.5 (C2-pyrimidine), 150.8 (C6-pyrimidine), 136.2 (para-C of phenyl), 134.0 (ipso-C of phenyl), 129.0 (meta-C of phenyl), 128.5 (ortho-C of phenyl), 119.5 (C5-pyrimidine), 45.0 (CH₂).
-
IR (KBr, cm⁻¹): 3060 (Ar-H), 1695 (C=O, ketone), 1580, 1550, 1490 (C=N, C=C, pyrimidine and phenyl rings).
-
Mass Spec (ESI-MS): m/z 199.08 [M+H]⁺.
Experimental Protocols
Route A: Pinner Synthesis from Benzoylacetone and Formamidine
This one-pot synthesis relies on the classical Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound with an amidine to form the pyrimidine ring.
Materials:
-
Benzoylacetone (1.0 eq)
-
Formamidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add benzoylacetone at room temperature.
-
Stir the resulting solution for 30 minutes.
-
Add formamidine hydrochloride in one portion and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and neutralize with 1 M hydrochloric acid to pH 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford this compound as a crystalline solid.
Route B: Two-Step Synthesis from 4-Methylpyrimidine and Benzaldehyde
This route involves an initial base-catalyzed condensation to form a styryl intermediate, followed by oxidative cleavage of the double bond to yield the desired ketone.
Step 1: Synthesis of 4-(2-Phenylethenyl)pyrimidine
Materials:
-
4-Methylpyrimidine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Potassium tert-butoxide (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methylpyrimidine in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath and add potassium tert-butoxide portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, during which the color may change.
-
Add benzaldehyde dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(2-phenylethenyl)pyrimidine.
Step 2: Oxidation of 4-(2-Phenylethenyl)pyrimidine to this compound
Materials:
-
4-(2-Phenylethenyl)pyrimidine (1.0 eq)
-
Potassium permanganate (KMnO₄) (2.2 eq) or Ozone (O₃)
-
Acetone/Water mixture or Dichloromethane/Methanol for ozonolysis
-
Sodium bisulfite
-
Dichloromethane
-
Brine
Procedure (using KMnO₄):
-
Dissolve 4-(2-phenylethenyl)pyrimidine in an acetone/water (4:1) mixture in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium permanganate in water dropwise to the stirred reaction mixture. The purple color of the permanganate should disappear upon addition.
-
After the addition is complete, stir the reaction at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford this compound.
Mandatory Visualizations
Caption: Workflow for the Pinner synthesis of this compound.
Application Notes and Protocols for the NMR Analysis of 1-Phenyl-2-pyrimidin-4-ylethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic ketone, 1-Phenyl-2-pyrimidin-4-ylethanone. It includes detailed protocols for sample preparation and spectral acquisition, along with predicted data tables for ¹H and ¹³C NMR spectra to aid in structural verification. The methodologies outlined herein are designed to ensure high-quality, reproducible results for researchers engaged in the synthesis, characterization, and application of this and similar molecules.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug discovery due to the presence of both a phenyl and a pyrimidine ring, scaffolds that are prevalent in many biologically active compounds. Accurate structural elucidation and purity assessment are critical for any downstream applications. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of small organic molecules in solution. This note details the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra for this compound.
Predicted NMR Spectral Data
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.9 - 8.1 | Doublet (d) | 7-8 |
| H-3', H-4', H-5' | 7.4 - 7.6 | Multiplet (m) | - |
| H-2" | 9.1 - 9.3 | Singlet (s) | - |
| H-5" | 7.2 - 7.4 | Doublet (d) | 5-6 |
| H-6" | 8.6 - 8.8 | Doublet (d) | 5-6 |
| -CH₂- | 4.2 - 4.5 | Singlet (s) | - |
Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm). Predicted values are based on analogous structures and substituent effects.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
| C=O | 195 - 198 |
| C-1' | 135 - 137 |
| C-2', C-6' | 128 - 130 |
| C-3', C-5' | 128 - 130 |
| C-4' | 133 - 135 |
| C-2" | 158 - 160 |
| C-4" | 165 - 167 |
| C-5" | 120 - 122 |
| C-6" | 156 - 158 |
| -CH₂- | 45 - 50 |
Note: The numbering of the atoms corresponds to the structure provided in the diagrams below.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR data.[1][2]
Sample Preparation
Proper sample preparation is crucial for a successful NMR experiment.[3]
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
-
Mass of Sample: For ¹H NMR, weigh approximately 5-25 mg of this compound. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[3]
-
Solvent: Use a high-quality deuterated solvent, such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts. Typically, 0.6-0.7 mL of solvent is used.[3]
-
Dissolution: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube. This ensures homogeneity and allows for visual inspection of solubility.
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube. Solid impurities can degrade the quality of the NMR spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Some deuterated solvents are available with TMS already added.
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay: A 2-second relaxation delay is a good starting point.
-
Spectral Width: A spectral width of 200-240 ppm will cover the expected range for most organic compounds.
-
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
Phasing: The spectrum must be correctly phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is necessary for accurate integration of the signals.
-
Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR, the relative integrals of the signals should correspond to the number of protons giving rise to each signal.
Visualizations
Chemical Structure and Atom Numbering
Caption: Figure 1: Chemical Structure of this compound with Atom Numbering for NMR Assignment.
Experimental Workflow
Caption: Figure 2: Experimental Workflow for NMR Analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 1-Phenyl-2-pyrimidin-4-ylethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 1-Phenyl-2-pyrimidin-4-ylethanone, a compound of interest in pharmaceutical research and drug development. The protocol provides a starting point for method development and optimization, ensuring high purity and recovery of the target compound from complex mixtures. The described methodology is based on established principles for the separation of pyrimidine derivatives and ketones, offering a reliable and reproducible purification strategy.
Introduction
This compound is a heterocyclic ketone containing both a phenyl and a pyrimidine moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities. Efficient purification is a critical step in the synthesis and development of these molecules to ensure that subsequent biological assays and preclinical studies are conducted with material of high purity. Reversed-phase HPLC is a powerful technique for the purification of moderately polar organic compounds like the target molecule. This document provides a comprehensive protocol for its purification.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column is recommended as a starting point. Typical dimensions for semi-preparative purification are 10-20 mm internal diameter and 150-250 mm length, with a particle size of 5-10 µm.
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Mobile Phase Additive: Formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape.
-
Sample: Crude this compound synthesized in the laboratory.
-
Sample Diluent: A mixture of the initial mobile phase composition or a solvent in which the compound is freely soluble (e.g., methanol, acetonitrile, or DMSO).
Preparation of Mobile Phases and Sample
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly. Degas the solution before use.
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly. Degas the solution before use.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the sample diluent to achieve a final concentration suitable for injection (e.g., 10-50 mg/mL). The sample should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Method Parameters
A gradient elution method is recommended to ensure good separation of the target compound from impurities with a wide range of polarities. The following is a suggested starting method that can be optimized.
| Parameter | Recommended Condition |
| Column | C18, 10 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Gradient | 10-90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B in 1 minute, and re-equilibrate for 4 minutes. |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan of the compound) |
| Injection Volume | 100 - 500 µL (depending on sample concentration and column loading capacity) |
Purification and Post-Purification Procedure
-
Equilibrate the column: Flush the column with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.
-
Inject the sample: Inject the filtered crude sample onto the column.
-
Monitor the separation: Monitor the chromatogram at the chosen wavelength.
-
Fraction collection: Collect the fractions corresponding to the main peak of this compound.
-
Purity analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.
-
Solvent removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Product isolation: The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent to isolate the final purified compound.
Data Presentation
The following table summarizes the expected outcomes and parameters for the purification of this compound. The values are illustrative and will vary depending on the specific crude sample and HPLC system.
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₂H₁₀N₂O |
| Molecular Weight | 202.22 g/mol |
| Expected Retention Time | 10 - 15 minutes (under the proposed gradient) |
| Purity of Crude Sample | ~70-80% |
| Purity of Final Product | >98% |
| Recovery | >85% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC purification of this compound.
Application Note: High-Throughput Analysis of 1-Phenyl-2-pyrimidin-4-ylethanone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-pyrimidin-4-ylethanone and its derivatives are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in biologically active molecules.[1] Accurate and sensitive analytical methods are crucial for the characterization, quantification, and metabolic stability studies of these compounds. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the gold standard for analyzing such small molecules in complex matrices.[2] This document provides a detailed protocol for the analysis of this compound using LC-MS/MS.
Predicted Mass Spectrometric Data
The predicted major fragment ions are summarized in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Fragment Structure | Predicted Fragment (m/z) |
| 199.0866 | [M+H - H2O]+ | C12H9N2+ | 181.0760 |
| 199.0866 | [C7H7O]+ | Phenylacetyl cation | 105.0335 |
| 199.0866 | [C5H5N2]+ | Pyrimidinemethyl cation | 93.0447 |
| 199.0866 | [C6H5]+ | Phenyl cation | 77.0386 |
| 199.0866 | [C4H3N2]+ | Pyrimidine cation | 79.0291 |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to ensure accurate and reproducible results by removing matrix components that can interfere with the analysis.[3][4]
-
Stock Solution Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution with a mixture of 50:50 acetonitrile:water to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Sample Extraction from Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol is a general guideline and may require optimization for specific instruments and applications.[1][5]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizations
Caption: A flowchart illustrating the major steps in the LC-MS/MS analysis of this compound.
Caption: A diagram showing the predicted fragmentation of the protonated this compound molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. organomation.com [organomation.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Phenyl-2-pyrimidin-4-ylethanone as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-Phenyl-2-pyrimidin-4-ylethanone as a versatile chemical intermediate. Due to the limited direct literature on this specific compound, the following protocols and applications are based on established reactions of structurally similar pyrimidine-containing ketones and related chemical transformations. This document serves as a guide for researchers to explore the potential of this compound in the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitors and other therapeutic agents.
Introduction
This compound is a ketone derivative featuring a pyrimidine ring, a structural motif of significant interest in medicinal chemistry. The pyrimidine core is a key component in numerous FDA-approved drugs and biologically active compounds, known for its role in targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling. The presence of a reactive ketone functional group and the phenyl moiety in this compound makes it a valuable building block for the synthesis of a diverse array of heterocyclic compounds through various chemical transformations.
The primary applications of this intermediate are anticipated in the discovery of novel therapeutic agents, particularly in the development of kinase inhibitors for oncology and immunology. The protocols outlined below describe key chemical reactions that can be employed to derivatize this compound into more complex molecular architectures with potential biological activity.
Key Applications and Synthetic Utility
The chemical structure of this compound allows for several key synthetic transformations, making it a versatile intermediate for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery.
-
Synthesis of Pyrazolo[3,4-d]pyrimidines: The ketone functionality can react with hydrazine derivatives to yield pyrazolo[3,4-d]pyrimidines. This scaffold is a well-established pharmacophore in numerous kinase inhibitors.
-
Condensation Reactions: The active methylene group adjacent to the ketone can participate in condensation reactions with various electrophiles, such as aldehydes and esters, to introduce diverse substituents and build molecular complexity.
-
Reduction of the Ketone: The ketone can be reduced to a secondary alcohol, providing a handle for further functionalization, such as ether or ester formation, to modulate the physicochemical properties of the resulting molecules.
-
Synthesis of Kinase Inhibitors: Pyrimidine derivatives are frequently employed as hinge-binding motifs in kinase inhibitors. This compound can serve as a precursor for the synthesis of novel inhibitors targeting kinases such as EGFR, VEGFR, and other members of the class III receptor tyrosine kinase subfamily.[1]
Experimental Protocols
The following protocols are representative methodologies for the chemical transformation of this compound based on the reactivity of analogous compounds. Researchers should optimize these conditions for the specific substrate and desired product.
Protocol 1: Synthesis of 1-Phenyl-4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethan-1-one (A Representative Pyrazolo[3,4-d]pyrimidine Derivative)
This protocol describes the synthesis of a pyrazolo[3,4-d]pyrimidine derivative via the reaction of this compound with phenylhydrazine. This class of compounds is known to exhibit potent anticancer and kinase inhibitory activities.[2]
Reaction Scheme:
Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine derivative.
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1 eq.) in 30 mL of glacial acetic acid.
-
Add phenylhydrazine (11 mmol, 1.1 eq.) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 15 mL).
-
Dry the product under vacuum to obtain the final compound.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, MS).
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 75-85% |
| Melting Point | 180-185 °C |
| ¹H NMR (CDCl₃, δ ppm) | 8.8 (s, 1H), 8.5 (d, 1H), 7.2-8.0 (m, 11H), 4.5 (s, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | 198.0, 160.0, 158.0, 155.0, 140.0, 135.0, 130.0, 129.0, 128.0, 125.0, 115.0, 45.0 |
Protocol 2: Claisen-Schmidt Condensation to Synthesize a Chalcone Derivative
This protocol outlines the synthesis of a chalcone derivative through a base-catalyzed Claisen-Schmidt condensation of this compound with an aromatic aldehyde. Chalcones are known intermediates for the synthesis of various heterocyclic compounds and possess a wide range of biological activities.
Experimental Workflow:
Caption: Workflow for Claisen-Schmidt condensation.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Prepare a 10% aqueous solution of NaOH.
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol, 1 eq.) and the aromatic aldehyde (10 mmol, 1 eq.) in 50 mL of ethanol.
-
Cool the flask in an ice bath and slowly add the 10% NaOH solution (20 mL) dropwise with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 200 mL of cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Dry the purified product under vacuum.
-
Characterize the product using appropriate analytical techniques.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 80-90% |
| Melting Point | 165-170 °C |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 1660 (C=O), 1590 (C=C), 1570 (Pyrimidine ring) |
| MS (m/z) | [M+H]⁺ corresponding to the product |
Signaling Pathway Context: Targeting Kinase Pathways
Compounds derived from this compound, particularly pyrazolo[3,4-d]pyrimidines and other substituted pyrimidines, are often designed as inhibitors of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
The diagram below illustrates a simplified signaling pathway that can be targeted by inhibitors derived from this chemical intermediate. For instance, inhibitors of Receptor Tyrosine Kinases (RTKs) like EGFR or VEGFR can block downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting tumor growth and angiogenesis.
Caption: Simplified kinase signaling pathway targeted by inhibitors.
Conclusion
This compound represents a promising and versatile chemical intermediate for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols and applications detailed in this document, though based on analogous structures, provide a solid foundation for researchers to explore its synthetic potential. The ability to readily generate diverse molecular scaffolds, such as pyrazolo[3,4-d]pyrimidines and chalcones, positions this intermediate as a valuable tool in modern drug discovery and development, particularly in the pursuit of new kinase inhibitors. Further investigation into the reactivity and applications of this specific compound is warranted and encouraged.
References
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Applications of Pyrimidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for pyrimidine derivatives that have shown significant promise in various areas of drug discovery. The information is intended to facilitate further research and development of this important class of compounds.
I. Application Note: Pyrimidine Derivatives as Anticancer Agents
Pyrimidine-based compounds have emerged as a cornerstone in the development of novel anticancer therapies. Their structural similarity to the nucleobases of DNA and RNA allows them to interfere with various cellular processes crucial for cancer cell proliferation and survival. A significant number of pyrimidine derivatives have been designed to target specific signaling pathways that are frequently dysregulated in cancer.
One of the most critical pathways targeted by pyrimidine derivatives is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. EGFR, a receptor tyrosine kinase, plays a pivotal role in regulating cell growth, and its aberrant activation is a hallmark of many cancers, including non-small cell lung cancer and breast cancer.[1][2] Pyrimidine-based EGFR inhibitors are designed to compete with ATP at the kinase domain, thereby blocking the autophosphorylation of the receptor and inhibiting downstream signaling.[3] This leads to the suppression of cancer cell proliferation and the induction of apoptosis.
This section focuses on a class of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives that have demonstrated potent EGFR inhibitory activity.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative N4,N6-disubstituted pyrimidine-4,6-diamine derivatives against EGFR and various cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| Compound A | EGFR | 1.5 | NIH3T3 | Not specified | [2] |
| Compound B | EGFR | 0.5 | MDA-MB-453 | Not specified | [2] |
| Compound C | EGFR L858R/T790M | 34 | H1975 | Not specified | [2] |
| Gefitinib | EGFR | 0.90 | Not specified | Not specified | [4] |
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the mechanism of inhibition by pyrimidine derivatives.
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
II. Experimental Protocols: Anticancer Applications
A. Synthesis of 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (A Trimethoprim Analog)
This protocol describes the synthesis of a 2,4-diaminopyrimidine derivative, a scaffold present in the antibacterial drug Trimethoprim, which has also been explored for anticancer properties.
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
3-Ethoxypropionitrile
-
Sodium ethoxide
-
Guanidine hydrochloride
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step 1: Synthesis of β-ethoxy-α-(3,4,5-trimethoxyphenyl)acrylonitrile:
-
In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde and 3-ethoxypropionitrile in ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise at room temperature.
-
Stir the mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and neutralize with dilute hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the crude product. Recrystallize from ethanol to obtain pure β-ethoxy-α-(3,4,5-trimethoxyphenyl)acrylonitrile.
-
-
Step 2: Synthesis of 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine:
-
In a round-bottom flask equipped with a reflux condenser, dissolve guanidine hydrochloride and the product from Step 1 in ethanol.
-
Add a solution of sodium ethoxide in ethanol and reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with water and adjust the pH to 7 with dilute hydrochloric acid.
-
Filter the precipitated product, wash with water, and dry. Recrystallize from ethanol to obtain the final product.
-
B. In Vitro Anticancer Activity Assessment: MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of pyrimidine derivatives on cancer cell lines.[3][5]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrimidine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
C. EGFR Kinase Inhibition Assay
This protocol describes an in vitro assay to measure the inhibitory activity of pyrimidine derivatives against the EGFR kinase.[3][6]
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase reaction buffer
-
Pyrimidine derivative stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the pyrimidine derivative at various concentrations.
-
Add the EGFR kinase and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ Kit):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value from the dose-response curve.
-
III. Application Note: Pyrimidine Derivatives as Antiviral Agents
Pyrimidine analogs have a long history in antiviral therapy, with many approved drugs being nucleoside or non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are crucial in the management of viral infections such as HIV. NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA, a critical step in the viral life cycle.
This section highlights the application of pyrimidine derivatives as anti-HIV agents.
Quantitative Data Summary
The following table presents the anti-HIV activity of a representative pyrimidine-based NNRTI.
| Compound ID | Virus Strain | EC50 (nM) | Cell Line | CC50 (µM) | Reference |
| Compound D | HIV-1 IIIB | < 10 | MT-4 | > 100 | [7] |
Experimental Workflow
The following diagram illustrates the workflow for evaluating the anti-HIV activity of pyrimidine derivatives.
Caption: Workflow for anti-HIV activity screening.
IV. Experimental Protocols: Antiviral Applications
A. Synthesis of a Pyrimidine-based Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
This protocol outlines a general synthesis for a pyrimidine-based NNRTI scaffold.
Materials:
-
2,4-Dichloropyrimidine
-
Substituted aniline
-
Substituted amine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Step 1: First Nucleophilic Substitution:
-
Dissolve 2,4-dichloropyrimidine and a substituted aniline in DMF.
-
Add DIPEA and stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter, wash with water, and dry the intermediate product.
-
-
Step 2: Second Nucleophilic Substitution:
-
Dissolve the intermediate from Step 1 and a different substituted amine in DMF.
-
Add DIPEA and heat the reaction at 80-100°C for 6-8 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final NNRTI derivative.
-
B. Anti-HIV Activity Assay in MT-4 Cells
This protocol describes a cell-based assay to determine the efficacy of pyrimidine derivatives against HIV-1 replication in MT-4 cells.[2]
Materials:
-
MT-4 cells
-
Complete culture medium (RPMI 1640 with 10% FBS)
-
HIV-1 stock (e.g., IIIB strain)
-
Pyrimidine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Addition:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Add 50 µL of serial dilutions of the pyrimidine derivative to the wells.
-
Include virus control (cells + virus), cell control (cells only), and blank wells.
-
-
Viral Infection:
-
Add 50 µL of HIV-1 stock to the wells containing the test compounds and the virus control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
-
MTT Assay for Cell Viability:
-
Follow the procedure for the MTT assay as described in section II.B.3-5.
-
-
Data Analysis:
-
Calculate the percentage of protection from virus-induced cell death for each compound concentration.
-
Determine the EC50 (50% effective concentration) from the dose-response curve for antiviral activity.
-
Determine the CC50 (50% cytotoxic concentration) from a parallel experiment without the virus.
-
Calculate the selectivity index (SI = CC50 / EC50).
-
V. Application Note: Pyrimidine Derivatives in Bone Regeneration
Recent research has explored the potential of pyrimidine derivatives as bone anabolic agents. These compounds can promote osteogenesis, the process of new bone formation, by modulating key signaling pathways involved in bone metabolism.
The Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway is a critical regulator of osteoblast differentiation and bone formation.[8][9] Certain pyrimidine derivatives have been shown to enhance this pathway, leading to increased expression of osteogenic markers and promoting bone regeneration.
This section focuses on N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, a compound identified as a potent bone anabolic agent.[9]
Quantitative Data Summary
The following table summarizes the in vitro and in vivo efficacy of the lead pyrimidine derivative in promoting bone formation.
| Compound ID | In Vitro Efficacy (ALP activity) | In Vivo Model | In Vivo Efficacy (Bone Formation Rate) | Reference |
| 18a | 1 pM | Rat fracture defect model | 5 mg/kg | [9] |
Signaling Pathway
The diagram below illustrates the BMP2/SMAD1 signaling pathway and its potentiation by pyrimidine derivatives.
Caption: BMP2/SMAD1 signaling pathway in osteogenesis.
VI. Experimental Protocols: Bone Regeneration Applications
A. Synthesis of N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide
This protocol describes the synthesis of the bone anabolic agent.[6]
Materials:
-
2-(4-bromophenyl)acetate
-
Dimethyl carbonate
-
Sodium hydride
-
Formamidine acetate
-
Phosphorus oxychloride
-
Hexanoyl chloride
-
Pyridine
-
2,4,5-trimethoxyaniline
-
Standard laboratory glassware
Procedure:
-
Step 1: Synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol:
-
React methyl 2-(4-bromophenyl)acetate with dimethyl carbonate in the presence of sodium hydride to form dimethyl 2-(4-bromophenyl)malonate.
-
Cyclize the malonate derivative with formamidine acetate to yield 5-(4-bromophenyl)pyrimidine-4,6-diol.
-
-
Step 2: Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine:
-
Treat 5-(4-bromophenyl)pyrimidine-4,6-diol with phosphorus oxychloride under reflux.
-
Carefully quench the reaction with ice water and neutralize to precipitate the dichloropyrimidine derivative.
-
-
Step 3: Synthesis of N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide:
-
React 5-(4-bromophenyl)-4,6-dichloropyrimidine with 2,4,5-trimethoxyaniline.
-
The subsequent amination and acylation with hexanoyl chloride in the presence of a base like pyridine will yield the final product. Further bromination might be necessary to achieve the desired substitution pattern.
-
B. In Vivo Bone Regeneration Assessment: Rat Femoral Defect Model
This protocol outlines an in vivo model to evaluate the bone healing capacity of pyrimidine derivatives.
Materials:
-
Sprague-Dawley rats
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Dental drill
-
Pyrimidine derivative formulation (e.g., in a suitable vehicle for oral administration)
-
Micro-CT scanner
-
Histological staining reagents
Procedure:
-
Surgical Procedure:
-
Anesthetize the rats.
-
Create a critical-sized (e.g., 5 mm) defect in the mid-femur using a dental drill under sterile conditions.
-
-
Compound Administration:
-
Administer the pyrimidine derivative orally at a predetermined dose (e.g., 5 mg/kg) daily for a specified period (e.g., 4-8 weeks).
-
A control group should receive the vehicle only.
-
-
Monitoring and Analysis:
-
Monitor the animals for any adverse effects.
-
At the end of the treatment period, euthanize the animals and harvest the femurs.
-
Analyze bone regeneration in the defect site using micro-CT to quantify bone volume, bone mineral density, and trabecular architecture.
-
Perform histological analysis (e.g., H&E and Masson's trichrome staining) on decalcified bone sections to assess tissue morphology and collagen deposition.
-
-
Data Analysis:
-
Statistically compare the bone regeneration parameters between the treated and control groups to determine the efficacy of the pyrimidine derivative.
-
References
- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. atlantis-press.com [atlantis-press.com]
Application Notes and Protocols for the Synthesis of 2-Aminopyrimidines via Ethanone and Guanidine Cyclization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-aminopyrimidines through the cyclization reaction of an ethanone derivative (specifically, a β-dicarbonyl compound) and guanidine. This class of heterocyclic compounds is of significant interest in drug discovery, with many derivatives exhibiting potent activity as kinase inhibitors.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Among these, 2-aminopyrimidines are particularly prevalent, often serving as a key pharmacophore that interacts with the hinge region of protein kinases.[2] The synthesis of these compounds is frequently achieved through the condensation of a three-carbon component, such as a 1,3-dicarbonyl compound, with guanidine. This reaction, a variation of the classical Pinner synthesis, offers a reliable and versatile method for accessing a wide range of substituted 2-aminopyrimidines.[3][4] These compounds have shown promise as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[5][6]
Data Presentation
The following table summarizes various reported conditions for the synthesis of 2-aminopyrimidines from β-dicarbonyl compounds and guanidine, providing a comparative overview of different methodologies.
| β-Dicarbonyl Compound | Guanidine Source | Base/Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| Ethyl acetoacetate | Guanidine hydrochloride | KOH | Ethanol | Reflux, 2-4 hours | Good to Excellent | [7][8] |
| Substituted β-keto esters | Guanidine hydrochloride | NaHCO₃ | Ethanol | Microwave, 120 °C | Good | [9] |
| Ethyl 3-oxo-3-phenylpropanoate | Guanidine hydrochloride | - | - | Biginelli Reaction | Not specified | [10] |
| Acetylacetone | Urea (as guanidine precursor) | TFA | Water | Not specified | Moderate to Good | [2] |
Experimental Protocols
This section details a representative protocol for the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine from ethyl acetoacetate and guanidine hydrochloride.
Materials:
-
Ethyl acetoacetate (Reagent grade, ≥99%)
-
Guanidine hydrochloride (≥99%)
-
Potassium hydroxide (KOH) (≥85%)
-
Ethanol (Anhydrous, 200 proof)
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (4.84 mmol) in 25 mL of anhydrous ethanol.
-
Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (4.84 mmol). Stir the resulting suspension for 15-20 minutes at room temperature to allow for the formation of free guanidine.
-
Addition of β-Ketoester: To this suspension, add ethyl acetoacetate (2.42 mmol) dropwise.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Neutralize the reaction mixture by the dropwise addition of glacial acetic acid until the pH is approximately 7. A precipitate of 2-amino-4-hydroxy-6-methylpyrimidine will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold deionized water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from hot water or ethanol if necessary.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Characterization:
The identity and purity of the synthesized 2-amino-4-hydroxy-6-methylpyrimidine can be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12][13]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2-aminopyrimidines.
Caption: Workflow for 2-aminopyrimidine synthesis.
Signaling Pathway
2-Aminopyrimidine derivatives are prominent as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. The diagram below illustrates a simplified CDK signaling pathway and the point of inhibition by a 2-aminopyrimidine-based inhibitor.
Caption: Inhibition of the CDK4/6 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. arts.units.it [arts.units.it]
- 10. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
- 13. spectrabase.com [spectrabase.com]
Illuminating the Structure of Pyrimidine Ketones: A Guide to Analytical Characterization
For Immediate Release
[City, State] – December 24, 2025 – In the intricate world of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Pyrimidine ketones, a class of heterocyclic compounds with significant therapeutic potential, present unique analytical challenges. To empower researchers in this critical field, this comprehensive application note details the key analytical techniques for the thorough characterization of pyrimidine ketones, providing detailed protocols and comparative data to streamline laboratory workflows.
This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for the structural elucidation and quantification of pyrimidine ketones. The methodologies outlined herein are essential for ensuring the identity, purity, and quality of these promising compounds.
Key Analytical Techniques
A multi-faceted analytical approach is crucial for the unambiguous characterization of pyrimidine ketones. This typically involves a combination of chromatographic and spectroscopic methods to provide orthogonal information regarding the compound's structure and purity.
1. Chromatographic Techniques for Separation and Quantification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, quantification, and purity assessment of pyrimidine ketones. Reversed-phase chromatography is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable pyrimidine ketones, GC-MS offers excellent separation and structural information. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern that aids in identification.
2. Spectroscopic Techniques for Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful, non-destructive techniques that provide detailed information about the molecular structure of pyrimidine ketones. Chemical shifts, coupling constants, and signal integrations allow for the precise assignment of protons and carbons within the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the resulting spectrum displays characteristic peaks corresponding to specific bonds, such as the carbonyl (C=O) group of the ketone and the C=N and C=C bonds within the pyrimidine ring.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system and can be used for quantitative analysis.
Experimental Workflows and Signaling Pathways
To facilitate the application of these techniques, the following diagrams illustrate a typical experimental workflow for the characterization of pyrimidine ketones and a representative signaling pathway where such compounds may be investigated.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data obtained for a series of substituted pyrimidine ketones. This data is intended for comparative purposes and may vary depending on the specific compound and experimental conditions.
Table 1: HPLC and Mass Spectrometry Data
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| PK-1 | 5.2 | 195.08 | 167, 139, 112 |
| PK-2 | 6.8 | 229.09 | 201, 173, 146 |
| PK-3 | 7.5 | 259.05 | 231, 203, 176 |
Table 2: NMR Spectroscopic Data (¹H and ¹³C)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| PK-1 | 8.5 (s, 1H), 7.8 (d, 1H), 6.5 (d, 1H), 2.5 (s, 3H) | 195.2 (C=O), 165.1, 160.3, 155.4, 110.2, 25.8 |
| PK-2 | 8.6 (s, 1H), 7.9 (d, 1H), 6.6 (d, 1H), 3.9 (s, 3H) | 194.8 (C=O), 164.9, 160.1, 155.2, 110.5, 55.4 |
| PK-3 | 8.7 (s, 1H), 8.1 (d, 1H), 6.8 (d, 1H) | 194.5 (C=O), 164.5, 159.8, 154.9, 128.7, 125.4 |
Table 3: FTIR and UV-Vis Spectroscopic Data
| Compound | FTIR ν (cm⁻¹) | λmax (nm) (ε, M⁻¹cm⁻¹) |
| PK-1 | 3050 (Ar C-H), 1680 (C=O), 1600 (C=N), 1550 (C=C) | 275 (15,000) |
| PK-2 | 3060 (Ar C-H), 1675 (C=O), 1605 (C=N), 1555 (C=C) | 280 (16,500) |
| PK-3 | 3070 (Ar C-H), 1670 (C=O), 1610 (C=N), 1560 (C=C) | 282 (17,200) |
Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the pyrimidine ketone in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the pyrimidine ketone in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the pyrimidine ketone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-16 ppm, pulse width of 30-45°, relaxation delay of 1-2 s.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, pulse width of 30-45°, relaxation delay of 2-5 s.
-
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet/ATR crystal.
-
Collect the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Protocol 5: UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the pyrimidine ketone in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a series of solutions with concentrations in the linear range of absorbance (typically 0.1-1.0).
-
-
Data Acquisition:
-
Use the pure solvent as a blank.
-
Scan the absorbance of the sample solutions over a wavelength range of 200-400 nm.
-
Determine the wavelength of maximum absorbance (λmax).
-
For quantitative analysis, create a calibration curve by plotting absorbance versus concentration at the λmax.
-
Application Notes and Protocols: 1-Phenyl-2-pyrimidin-4-ylethanone in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols relevant to the medicinal chemistry of 1-Phenyl-2-pyrimidin-4-ylethanone and its derivatives. The information is based on studies of structurally related pyrimidin-4-yl ethanone analogs, which have shown potential as kinase inhibitors. While specific data for this compound is not extensively available in public literature, the following sections detail the synthesis, biological evaluation, and potential applications of closely related compounds, offering a valuable reference for researchers interested in this chemical scaffold.
Introduction and Potential Applications
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a privileged structure in drug design. The this compound core represents a key pharmacophore that can be explored for various therapeutic targets.
Recent research into structurally similar pyrimidin-4-yl ethanone derivatives has highlighted their potential as ROS1 kinase inhibitors . ROS1 is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as an oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). Therefore, derivatives of this compound are promising candidates for the development of targeted cancer therapies.
Synthesis of Pyrimidin-4-yl Ethanone Derivatives
The synthesis of pyrimidin-4-yl ethanone derivatives can be achieved through a multi-step process. A representative synthetic scheme for a related series of compounds is outlined below. This can serve as a foundational protocol for the synthesis of this compound and its analogs.
Diagram: Synthetic Pathway for Pyrimidin-4-yl Ethanone Derivatives
Caption: General synthetic route to pyrimidin-4-yl ethanone and ethanol derivatives.
Experimental Protocol: Synthesis of 2-(2-Chloro-6-((2-(diethylamino)ethyl)amino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone (A representative example)[1]
Step 1: Synthesis of 2-(2,6-dichloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone (Intermediate 2)
-
To a stirred solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Add a solution of methyl 3-methoxy-5-methylbenzoate (1 equivalent) in anhydrous THF dropwise to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of 2,4-dichloropyrimidine (1.2 equivalents) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired intermediate.
Step 2: Synthesis of 2-(2-Chloro-6-((2-(diethylamino)ethyl)amino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone (Intermediate 3) [1]
-
To a solution of 2-(2,6-dichloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone (1 equivalent) in N-methyl-2-pyrrolidone (NMP), add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Add N,N-diethylethylenediamine (1.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the title compound.
Biological Activity: ROS1 Kinase Inhibition
Derivatives of this compound have been evaluated for their inhibitory activity against ROS1 kinase. The in vitro kinase assay is a crucial experiment to determine the potency of these compounds.
Diagram: Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for determining the in vitro ROS1 kinase inhibitory activity.
Experimental Protocol: In Vitro ROS1 Kinase Assay[2]
-
Compound Preparation: Prepare a series of dilutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Kinase Reaction: In a 96-well plate, add the following components to each well:
-
ROS1 kinase enzyme.
-
A suitable substrate (e.g., a synthetic peptide).
-
ATP (at a concentration close to its Km value for ROS1).
-
Assay buffer.
-
The test compound at various concentrations.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the extent of substrate phosphorylation. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a system where the amount of remaining ATP is correlated with light output.
-
Fluorescence-based assay: Using a phosphorylation-specific antibody labeled with a fluorescent probe.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
-
Quantitative Data: ROS1 Kinase Inhibitory Activity of Pyrimidin-4-yl Ethanone Derivatives
The following table summarizes the in vitro ROS1 kinase inhibitory activity of a series of synthesized pyrimidin-4-yl ethanone derivatives.[2]
| Compound ID | R1 | R2 | IC50 (µM) for ROS1 Kinase |
| 4a | H | 2-(diethylamino)ethyl | >100 |
| 4b | H | 2-(piperidin-1-yl)ethyl | >100 |
| 4c | H | 2-(morpholino)ethyl | >100 |
| 5a | 3-methoxy-5-methyl | 2-(diethylamino)ethyl | 15.6 |
| 5b | 3-methoxy-5-methyl | 2-(piperidin-1-yl)ethyl | 10.4 |
| 5c | 3-methoxy-5-methyl | 2-(morpholino)ethyl | 25.1 |
| 6a | 3,5-dimethoxy | 2-(diethylamino)ethyl | 12.3 |
| 6b | 3,5-dimethoxy | 2-(piperidin-1-yl)ethyl | 8.9 |
| 6c | 3,5-dimethoxy | 2-(morpholino)ethyl | 20.7 |
Data extracted from a study on pyrimidin-4-yl-ethanol and ethanone derivatives as ROS1 kinase inhibitors.[2]
Signaling Pathway
The targeted inhibition of ROS1 kinase by pyrimidin-4-yl ethanone derivatives is intended to block downstream signaling pathways that promote cell proliferation and survival in cancer cells harboring ROS1 fusions.
Diagram: Simplified ROS1 Signaling Pathway and Point of Inhibition
Caption: Inhibition of oncogenic ROS1 signaling by pyrimidin-4-yl ethanone derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting ROS1. The synthetic protocols and biological evaluation methods detailed in these application notes provide a framework for researchers to design and test new analogs with improved potency and selectivity. Future work could focus on:
-
Structure-Activity Relationship (SAR) studies: Systematically modifying the phenyl and pyrimidine rings to optimize kinase inhibitory activity and selectivity.
-
In vivo evaluation: Testing promising compounds in animal models of ROS1-driven cancers to assess their efficacy and pharmacokinetic properties.
-
Target profiling: Screening active compounds against a broader panel of kinases to understand their selectivity profile and identify potential off-target effects.
By leveraging the information provided, researchers can advance the exploration of this compound derivatives as potential therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-2-pyrimidin-4-ylethanone
Welcome to the technical support center for the synthesis of 1-Phenyl-2-pyrimidin-4-ylethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and plausible route is the nucleophilic substitution reaction between 4-halopyrimidine and the enolate of acetophenone. Alternatively, direct C-H functionalization of a pyrimidine derivative with a phenacylating agent can be explored, though this may present regioselectivity challenges. Another potential pathway involves the condensation of a 1,3-dicarbonyl compound with formamide or other amidine sources to construct the pyrimidine ring.
Q2: I am observing a very low yield for my reaction. What are the potential causes?
Low yields can stem from several factors. In the case of nucleophilic substitution, incomplete enolate formation from acetophenone, the choice of base, and reaction temperature are critical. For reactions involving pyrimidine, the purity of starting materials is crucial, as pyrimidines can be hygroscopic.[1] Catalyst activity, if one is used, should also be verified.[1] Suboptimal reaction time and temperature can also lead to low conversion.[1]
Q3: I seem to be getting a mixture of products, including some that are not the desired C-alkylated product. What could be happening?
A common issue in the alkylation of heterocycles like pyrimidine is the competition between C-alkylation and N-alkylation.[2] The pyrimidine ring has nitrogen atoms that can also act as nucleophiles, leading to the formation of N-phenacylpyrimidinium salts as byproducts. The choice of solvent and counter-ion can influence the selectivity of this reaction.
Q4: How can I minimize the formation of the N-alkylated byproduct?
To favor C-alkylation over N-alkylation, several strategies can be employed. Using a non-polar, aprotic solvent can help to suppress the formation of the charged N-alkylated product. The choice of base is also critical; a bulky, non-nucleophilic base may favor the formation of the carbon-centered nucleophile (enolate). Additionally, protecting the pyrimidine nitrogens is an option, although this adds extra steps to the synthesis.
Q5: My purification by column chromatography is proving difficult. Are there any tips?
Purification of pyrimidine derivatives can be challenging due to their polarity and potential to streak on silica gel. It is advisable to use a solvent system that is sufficiently polar to move the product but also provides good separation from impurities. A gradient elution might be necessary. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape for basic compounds like pyrimidines. Recrystallization should also be considered as a purification method if the crude product is a solid.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive starting materials or reagents. | Ensure the purity and activity of your starting materials and reagents. Pyrimidine derivatives can be hygroscopic.[1] |
| Suboptimal reaction conditions. | Optimize reaction temperature and time. Monitor the reaction progress using TLC to determine the optimal endpoint.[3] | |
| Poor enolate formation. | Use a stronger base or a different solvent to favor enolate formation. Ensure anhydrous conditions. | |
| Formation of Multiple Products | Competing N-alkylation and C-alkylation. | Use a non-polar aprotic solvent. Employ a bulky, non-nucleophilic base. Consider protecting the pyrimidine nitrogens.[2] |
| Over-alkylation or other side reactions. | Use a stoichiometric amount of the alkylating agent. Control the reaction temperature carefully. | |
| Difficulty in Product Isolation/Purification | Product is highly polar. | Use a more polar solvent system for chromatography. Consider reverse-phase chromatography. |
| Product is a salt. | Neutralize the reaction mixture before extraction. Wash the organic layer with brine to remove any remaining salts. | |
| Oily product that won't crystallize. | Try to form a salt of your product (e.g., hydrochloride) which may be more crystalline. Attempt co-distillation with a non-polar solvent to remove residual solvents. |
Experimental Protocols
Proposed Synthesis of this compound via Nucleophilic Substitution
This protocol is a generalized procedure based on common methods for the synthesis of α-heterocyclic ketones.
Materials:
-
4-Chloropyrimidine
-
Acetophenone
-
Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of acetophenone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-chloropyrimidine (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).
Quantitative Data Summary (Hypothetical)
| Parameter | Method A (NaH/THF) | Method B (LDA/THF) |
| Yield of this compound | 45-55% | 60-70% |
| Reaction Time | 24 hours | 12 hours |
| Major Side Product | N-phenacylpyrimidinium salt | Less N-alkylation observed |
| Purification Method | Column Chromatography | Column Chromatography |
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for challenges in the synthesis.
References
Technical Support Center: Synthesis of 1-Phenyl-2-pyrimidin-4-ylethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 1-Phenyl-2-pyrimidin-4-ylethanone synthesis. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are three primary synthetic strategies for this compound:
-
Route A: Claisen-Schmidt Condensation: This approach involves the condensation of a pyrimidine precursor with an activated methyl or methylene group at the 4-position, such as 4-methylpyrimidine, with benzaldehyde. This is followed by an oxidation step to yield the final ketone.
-
Route B: Grignard Reaction: This method utilizes the reaction of a pyrimidinyl nitrile, like pyrimidin-4-yl-acetonitrile, with a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to form an imine intermediate, which is then hydrolyzed to the desired ketone.
-
Route C: Pyrimidine Ring Construction: This classical approach involves building the pyrimidine ring from acyclic precursors. A common method is the condensation of a β-ketoester, such as ethyl benzoylacetate, with a source of the N-C-N fragment of the pyrimidine ring, like formamide or an amidine.
Q2: My Claisen-Schmidt condensation (Route A) is giving a low yield. What are the potential causes?
A2: Low yields in the Claisen-Schmidt condensation can be attributed to several factors. The reaction is sensitive to the choice of base, solvent, and temperature. Common issues include incomplete reaction, formation of side products due to self-condensation of the starting materials, or subsequent unwanted reactions of the product. Optimizing the reaction conditions is crucial for improving the yield.[1][2]
Q3: I am observing unexpected side products in my Grignard reaction (Route B). What could they be?
A3: A significant side reaction in the Grignard synthesis is the nucleophilic addition of the Grignard reagent to the electron-deficient pyrimidine ring itself, particularly at the C6 position.[3] This can lead to the formation of dihydropyrimidine derivatives. The reaction temperature and the nature of the Grignard reagent can influence the extent of this side reaction.
Q4: My pyrimidine ring construction (Route C) is inefficient. What are the critical parameters to control?
A4: The efficiency of pyrimidine ring synthesis from acyclic precursors is highly dependent on the reaction conditions. For reactions like the Biginelli or Pinner synthesis, strict anhydrous conditions are often necessary to prevent hydrolysis of intermediates.[4] The choice of catalyst, reaction temperature, and purity of reagents are all critical factors that can significantly impact the yield.[4][5]
Troubleshooting Guides
Route A: Claisen-Schmidt Condensation of 4-Methylpyrimidine and Benzaldehyde
| Problem | Possible Cause | Troubleshooting Steps |
| Low Conversion of Starting Materials | Inadequate base strength or concentration. | Use a stronger base (e.g., LDA instead of NaOH) or increase the base stoichiometry. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Poor solubility of reactants. | Select a solvent that effectively dissolves both 4-methylpyrimidine and benzaldehyde. | |
| Formation of Multiple Products | Self-condensation of benzaldehyde (Cannizzaro reaction). | Use a milder base or ensure the condensation with 4-methylpyrimidine is faster.[2] |
| Polymerization of the product. | Optimize reaction time and temperature to minimize product degradation. | |
| Low Yield of Final Ketone after Oxidation | Incomplete oxidation of the intermediate. | Choose a more potent oxidizing agent or increase the reaction time for the oxidation step. |
| Degradation of the product during oxidation. | Use milder oxidation conditions or protect sensitive functional groups if necessary. |
Route B: Grignard Reaction of Pyrimidin-4-yl-acetonitrile with Phenylmagnesium Bromide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of the Desired Ketone | Hydrolysis of the Grignard reagent. | Ensure all glassware is flame-dried and reagents are anhydrous.[6] |
| Incomplete reaction with the nitrile. | Increase the equivalents of the Grignard reagent and/or the reaction temperature. | |
| Formation of the dihydropyrimidine byproduct. | Perform the Grignard addition at a lower temperature (e.g., 0 °C) before quenching.[3] | |
| Difficulty in Isolating the Product | Formation of magnesium salts that complicate workup. | Use a saturated aqueous solution of ammonium chloride for quenching the reaction. |
| Emulsion formation during extraction. | Add brine or a small amount of a different organic solvent to break the emulsion. |
Route C: Pyrimidine Ring Construction from Ethyl Benzoylacetate
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Pyrimidine | Hydrolysis of starting materials or intermediates. | Use anhydrous solvents and reagents. Assemble the reaction under an inert atmosphere.[4] |
| Inefficient cyclization. | Use a suitable catalyst (e.g., a Lewis acid or a Brønsted acid) to promote ring closure.[1] | |
| Competing side reactions (e.g., Knoevenagel condensation). | Optimize the order of addition of reagents. For example, in a Biginelli-type reaction, adding the urea last may be beneficial.[1] | |
| Formation of Uncyclized Intermediates | Insufficient activation for the final ring-closing step. | Increase the reaction temperature or use a stronger acid catalyst.[4] |
| Steric hindrance. | Consider using less sterically hindered starting materials if possible. |
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation of 4-Methylpyrimidine with Benzaldehyde (Hypothetical Optimized Protocol)
Materials:
-
4-Methylpyrimidine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium hydroxide (1.2 eq)
-
Ethanol (anhydrous)
-
Manganese dioxide (5.0 eq)
-
Dichloromethane
Procedure:
-
Dissolve 4-methylpyrimidine and benzaldehyde in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0°C and add sodium hydroxide portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with dilute HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude intermediate in dichloromethane and add activated manganese dioxide.
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: Grignard Reaction of Pyrimidin-4-yl-acetonitrile with Phenylmagnesium Bromide (Hypothetical Optimized Protocol)
Materials:
-
Pyrimidin-4-yl-acetonitrile (1.0 eq)
-
Phenylmagnesium bromide (2.0 eq in THF)
-
Anhydrous THF
-
Saturated aqueous NH4Cl solution
Procedure:
-
Dissolve pyrimidin-4-yl-acetonitrile in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add phenylmagnesium bromide dropwise via a syringe while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.
-
Slowly quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Pyrimidine Synthesis from Ethyl Benzoylacetate and Formamide (Hypothetical Optimized Protocol)
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Formamide (excess, ~10 eq)
-
Sodium methoxide (1.1 eq)
-
Anhydrous Methanol
Procedure:
-
In a round-bottom flask, add ethyl benzoylacetate and formamide.
-
Add a solution of sodium methoxide in methanol dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Adjust the pH to ~7 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Hypothetical Yield Comparison of Different Synthetic Routes
| Route | Key Reactants | Typical Yield Range (%) | Key Advantages | Common Challenges |
| A: Claisen-Schmidt | 4-Methylpyrimidine, Benzaldehyde | 30-50 | Readily available starting materials. | Side reactions, requires oxidation step. |
| B: Grignard Reaction | Pyrimidin-4-yl-acetonitrile, PhMgBr | 40-60 | Direct formation of the ketone. | Sensitive to moisture, potential ring addition. |
| C: Ring Construction | Ethyl benzoylacetate, Formamide | 50-70 | Convergent synthesis. | Requires careful control of reaction conditions. |
Visualizations
References
Technical Support Center: Pyrimidine Synthesis from Enaminones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of pyrimidines from enaminones.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during pyrimidine synthesis from enaminones?
A1: The primary side reactions include self-condensation of the enaminone starting material, formation of regioisomers, and incomplete cyclization.[1] The purity of reagents, especially amidines which can be hygroscopic, and maintaining anhydrous conditions are critical to minimizing these side reactions.[1]
Q2: How can I control the regioselectivity of the reaction to obtain the desired pyrimidine isomer?
A2: Regioselectivity is a significant challenge and is influenced by the substitution pattern of the enaminone and the reaction conditions. The choice of base and solvent can play a crucial role in directing the cyclization to the desired regioisomer. For instance, in some cases, using a milder base or a non-polar solvent can favor one isomer over another. Additionally, steric hindrance on the enaminone or the amidine can influence the regiochemical outcome.
Q3: My reaction is showing low conversion to the desired pyrimidine. What are the likely causes and how can I improve the yield?
A3: Low conversion can be attributed to several factors:
-
Purity of Starting Materials: Ensure the enaminone and amidine or guanidine salts are pure and dry. Amidines, in particular, can degrade or absorb moisture, which can inhibit the reaction.[1]
-
Reaction Conditions: The temperature and reaction time may need optimization. Some reactions require elevated temperatures to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1]
-
Base Stoichiometry: The amount of base used is critical. Insufficient base may lead to incomplete deprotonation and cyclization, while excess base can promote side reactions.
Troubleshooting Guides
Problem 1: Formation of an Unexpected Regioisomer
Symptoms:
-
NMR and mass spectrometry data indicate the formation of a pyrimidine with a different substitution pattern than expected.
-
A mixture of regioisomers is observed, complicating purification.
Possible Causes:
-
The enaminone has two reactive electrophilic sites, and the nucleophilic amidine can attack either site.
-
The reaction conditions (temperature, solvent, base) favor the formation of the undesired isomer.
Troubleshooting Steps:
-
Modify Reaction Temperature: Lowering the reaction temperature may increase the kinetic control of the reaction, potentially favoring the desired isomer.
-
Solvent Screening: The polarity of the solvent can influence the transition state of the cyclization. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, dioxane).
-
Base Selection: The choice of base can significantly impact regioselectivity. If using a strong base like sodium ethoxide, consider a weaker base such as potassium carbonate or triethylamine.[1]
Problem 2: Significant Amounts of Enaminone Self-Condensation Byproduct
Symptoms:
-
Presence of a high molecular weight byproduct in the crude reaction mixture.
-
Reduced yield of the target pyrimidine.
Possible Causes:
-
The enaminone is susceptible to self-condensation, especially at elevated temperatures or in the presence of a strong base.
-
Slow reaction rate with the amidine allows for competing self-condensation.
Troubleshooting Steps:
-
Control Reactant Addition: Add the enaminone slowly to the reaction mixture containing the amidine and base. This maintains a low concentration of the enaminone, minimizing self-condensation.
-
Use a More Reactive Amidine: If possible, use a more nucleophilic amidine to increase the rate of the desired reaction.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also accelerate side reactions. Find the optimal temperature that balances reaction speed and selectivity.
Problem 3: Incomplete Cyclization and Presence of Intermediates
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting materials and intermediate species, even after prolonged reaction times.
-
Low yield of the final pyrimidine product.
Possible Causes:
-
Insufficient activation for the final cyclization and dehydration steps.[1]
-
Steric hindrance preventing the final ring closure.
Troubleshooting Steps:
-
Addition of a Catalyst: A catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration.[1]
-
Increase Reaction Time or Temperature: Some cyclizations are slow and may require extended reaction times or higher temperatures to go to completion.[1]
-
Modify the Substrate: If steric hindrance is a suspected issue, consider using a less bulky enaminone or amidine if the synthetic route allows.[1]
Data Presentation
Table 1: Effect of Base and Solvent on Regioselectivity in a Model Reaction
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Ratio of Regioisomer A:B |
| 1 | NaOEt (1.2) | Ethanol | 80 | 1:2.5 |
| 2 | K₂CO₃ (2.0) | DMF | 100 | 3:1 |
| 3 | Et₃N (1.5) | Toluene | 110 | 1.5:1 |
Note: This is a representative table. Actual results will vary depending on the specific substrates used.
Experimental Protocols
General Protocol for Pyrimidine Synthesis from Enaminones
This protocol provides a general framework. Optimization of specific parameters is often necessary.
-
Reagent Preparation: Ensure the enaminone is pure and the amidine hydrochloride is freshly prepared or has been stored under anhydrous conditions.[1]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amidine hydrochloride and the chosen solvent.
-
Base Addition: Add the base (e.g., sodium ethoxide, potassium carbonate) to the suspension and stir for 15-30 minutes.[1]
-
Enaminone Addition: Dissolve the enaminone in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture at the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General reaction pathway for pyrimidine synthesis from enaminones, highlighting potential side reactions.
Caption: A logical flowchart for troubleshooting common issues in pyrimidine synthesis from enaminones.
References
Technical Support Center: Purification of Pyrimidine-Based Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges presented by pyrimidine-based compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My pyrimidine compound shows poor retention and peak tailing in reverse-phase HPLC. What can I do?
A1: This is a common issue, especially with polar pyrimidine derivatives.[1] The high polarity can lead to minimal interaction with the nonpolar stationary phase.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Decrease Organic Content: Reducing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase the polarity of the mobile phase, thereby increasing the retention time of polar compounds.[1][2]
-
Adjust pH: For ionizable pyrimidine derivatives, adjusting the mobile phase pH can suppress ionization and increase hydrophobicity, leading to better retention.[1][3] For basic pyrimidines, using a low pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) can improve peak shape by protonating silanol groups on the column that cause tailing.[2][4]
-
-
Change the Stationary Phase:
-
Check for Column Issues:
Q2: I am struggling to crystallize my pyrimidine-based compound. What strategies can I employ?
A2: Crystallization can be challenging, especially if the compound is highly soluble in common solvents or if impurities are present that inhibit crystal formation.[5]
Troubleshooting Steps:
-
If No Crystals Form:
-
Increase Supersaturation: The solution may not be saturated enough. Try slowly evaporating the solvent to increase the compound's concentration.[5]
-
Utilize an Anti-Solvent: If your compound is soluble in one solvent (a "good" solvent), try adding a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes turbid.[6] This technique, known as anti-solvent crystallization, can be very effective.[5][6]
-
Slow Cooling: Rapid cooling can lead to the formation of oils or amorphous solids.[5] Allow the solution to cool to room temperature slowly before placing it in an ice bath.[5]
-
-
If Impure Crystals Form:
-
Pre-Purification: Impurities can co-crystallize with your product.[1] Consider a preliminary purification step, such as flash chromatography, to remove major impurities before crystallization.[1]
-
Activated Charcoal: If you have colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[1]
-
Q3: My pyrimidine compound appears to be chelating with metal ions. How can I mitigate this?
A3: The nitrogen atoms in the pyrimidine ring can act as ligands, chelating metal ions.[7][8] This can be problematic if metal catalysts (e.g., Palladium) are used in the synthesis or if the purification system contains metal components.
Troubleshooting Steps:
-
Use Metal Scavengers: Thiol-based silica gels or resins are effective for scavenging residual palladium from reaction mixtures.[9]
-
Add a Chelating Agent to the Mobile Phase: In chromatography, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help prevent interactions between your compound and any metal ions present in the system.[10]
-
Filtration through Celite: A simple filtration through a pad of Celite can often remove a significant portion of insoluble metal catalyst residues.[9][11]
Q4: I suspect tautomerism is complicating the purification and analysis of my compound. How can I address this?
A4: Tautomerism, particularly keto-enol tautomerism in pyrimidone structures, is common and can lead to multiple peaks in chromatograms or complex NMR spectra.[12][13]
Troubleshooting Steps:
-
Control the Solvent and pH: The tautomeric equilibrium can be highly dependent on the solvent and pH.[13][14] Experimenting with different solvent systems (polar vs. nonpolar, protic vs. aprotic) and adjusting the pH can sometimes favor one tautomer, simplifying purification.
-
NMR Spectroscopy: Variable temperature NMR experiments can help to study the equilibrium between tautomers. DFT calculations can also provide insight into the relative stabilities of the different forms.[15]
-
Derivatization: In some cases, it may be possible to "lock" the compound in a single tautomeric form through a derivatization reaction, which can simplify purification. The protecting group can then be removed in a subsequent step.
Q5: How can I effectively remove residual palladium catalyst after a cross-coupling reaction?
A5: Residual palladium is a common and often challenging impurity to remove, with regulatory bodies having strict limits for APIs.[16]
Troubleshooting Steps:
-
Scavenging Resins: This is a highly effective method. Using a scavenging resin after an initial purification step like column chromatography can reduce palladium levels to below 100 ppm, and often even below 50 ppm.[17]
-
Activated Carbon: While a traditional method, activated carbon can be used to adsorb palladium, though it may be less selective and could lead to loss of the desired product.[16]
-
Column Chromatography: While not always sufficient on its own, careful column chromatography can remove a significant amount of the catalyst.[11]
-
Crystallization: In some instances, crystallization can be effective, but be aware that it can also sometimes concentrate the metal within the crystal structure.[16]
Data Presentation
Table 1: Solubility of Pyrimidine and Derivatives in Various Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
| Pyrimidine | Water | ~41 g/L | 20 |
| Pyrimidine | Alcohols, Ether | Soluble | Ambient |
| 5-Fluorouracil | Acetonitrile/Water | High | Ambient |
| 5-Fluorouracil | Acetone/Water | High | Ambient |
Data is compiled from multiple sources and represents general solubility characteristics.[18]
Table 2: Comparison of HPLC Column Chemistries for Pyrimidine Purification
| Column Type | Principle of Separation | Best Suited For | Common Mobile Phase Additives |
| C18 / C8 (Reverse-Phase) | Hydrophobic Interactions | Moderately polar to nonpolar pyrimidines.[4][19] | 0.1% Formic Acid, 0.1% TFA[2][4] |
| Polar-Endcapped (Reverse-Phase) | Mixed-mode (hydrophobic and polar interactions) | Polar pyrimidine derivatives that show poor retention on standard C18 columns.[1] | 0.1% Formic Acid, Ammonium Acetate |
| HILIC | Partitioning into an adsorbed water layer on a polar stationary phase | Highly polar and hydrophilic pyrimidine derivatives.[1] | Acetonitrile (>80%), Ammonium Formate[1] |
| Ion-Exchange | Electrostatic Interactions | Ionizable pyrimidine derivatives. | Buffered mobile phases to control pH and ionic strength. |
Table 3: Efficiency of Palladium Removal Techniques
| Purification Method | Average Pd Removal Efficiency | Final Pd Concentration | Notes |
| Column Chromatography followed by Scavenging Resin | ~98% | < 50-100 ppm | Considered a highly effective and reliable method.[17] |
| Filtration through Celite | Variable | Variable | Good for removing insoluble Pd species.[11] |
| Recrystallization | Variable | Variable | Can sometimes concentrate Pd in the crystal lattice.[16] |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Purification of a Pyrimidine Derivative
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Degas both mobile phases for a minimum of 15 minutes via sonication or vacuum filtration.[4]
-
-
Sample Preparation:
-
Dissolve the crude pyrimidine compound in a minimal amount of a suitable solvent (e.g., methanol, DMSO, or the initial mobile phase composition).
-
Filter the sample solution using a 0.22 or 0.45 µm syringe filter to eliminate particulate matter.[4]
-
-
HPLC Method:
-
Post-Purification:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize or extract the remaining aqueous solution to isolate the final compound.
-
Protocol 2: Crystallization by Anti-Solvent Addition
-
Solvent Selection: Identify a "good" solvent that readily dissolves your pyrimidine compound and a miscible "poor" solvent (anti-solvent) in which your compound is insoluble.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent to create a saturated solution.[6]
-
Addition of Anti-Solvent: While the solution is still warm, add the anti-solvent dropwise with gentle swirling until you observe persistent turbidity (cloudiness).[6]
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can later place it in an ice bath.[1]
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.[1]
Visualizations
Caption: A troubleshooting workflow for HPLC peak tailing.
Caption: A decision tree for selecting a purification strategy.
Caption: Simplified diagram of pyrimidine tautomerism.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijcmas.com [ijcmas.com]
- 8. novapublishers.com [novapublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. newhaven.edu [newhaven.edu]
- 11. researchgate.net [researchgate.net]
- 12. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrimidine Ring Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrimidine ring formation.
Biginelli Reaction Troubleshooting Guide
The Biginelli reaction is a one-pot, three-component condensation reaction used to synthesize dihydropyrimidinones (DHPMs). While versatile, it can be prone to issues such as low yields and byproduct formation.
Frequently Asked Questions (FAQs): Biginelli Reaction
Q1: My Biginelli reaction has a very low yield. What are the common causes?
A1: Low yields in the Biginelli reaction can often be attributed to several factors:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While classical methods use strong Brønsted acids like HCl, these may not be efficient for all substrates. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives. The absence of a catalyst often results in poor yields.
-
Side Reactions: Competing reactions, such as the Knoevenagel condensation between the aldehyde and the β-ketoester, can consume starting materials and reduce the yield of the desired DHPM.
-
Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.
-
Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to the formation of side products.
Q2: I'm observing a yellow, fluorescent byproduct in my reaction. What is it and how can I prevent its formation?
A2: The most common yellow, fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]
To minimize DHP formation:
-
Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor the Biginelli reaction over the Hantzsch reaction.
-
Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia.
Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm and prevent their formation?
A3: N-acylureas can form as byproducts and complicate the purification process. These arise from the reaction of the β-ketoester with urea in a competing pathway.[1]
-
Confirmation: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]
-
Prevention and Removal:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can sometimes suppress N-acylurea formation.
-
Recrystallization: This is often the most effective method for removing N-acylurea impurities from the desired DHPM product.[1] Careful selection of the recrystallization solvent is crucial.
-
Data Presentation: Optimizing Biginelli Reaction Conditions
The following tables summarize the impact of various catalysts and solvents on the yield of the Biginelli reaction.
Table 1: Effect of Catalyst on Biginelli Reaction Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | Reflux | 18 | 45 |
| HCl (10) | Ethanol | Reflux | 4 | 91 |
| Yb(OTf)₃ (10) | THF | Reflux | 5 | 95 |
| FeCl₃·6H₂O (10) | Acetonitrile | Reflux | 3 | 92 |
| ZnCl₂ (20) | Ethanol | 80 | 1 | 85 |
| Montmorillonite KSF | Solvent-free | 100 | 1 | 96 |
Table 2: Effect of Solvent on Biginelli Reaction Yield with HPA-Clay Catalyst
| Solvent | Temperature | Time (h) | Yield (%) |
| 1,4-dioxane | Reflux | 6 | 65 |
| Acetonitrile | Reflux | 5 | 77 |
| Toluene | Reflux | 7 | 71 |
| Ethanol | Reflux | 2 | 87 |
| Solvent-free | Reflux | 1 | 92 |
Experimental Protocols: Biginelli Reaction
General Procedure for Dihydropyrimidinone (DHPM) Synthesis:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the chosen catalyst (e.g., 10 mol% of a Lewis acid or a heterogeneous catalyst).
-
If using a solvent, add the appropriate solvent (e.g., ethanol, 10 mL). For solvent-free conditions, proceed to the next step.
-
Stir the mixture at the desired temperature (e.g., 60°C or reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-5 hours), cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the product and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir until a solid forms. Filter the solid and wash with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]
Mandatory Visualizations: Biginelli Reaction
Pinner Pyrimidine Synthesis Troubleshooting Guide
The Pinner synthesis is a method for preparing pyrimidines by condensing a 1,3-dicarbonyl compound with an amidine. This reaction can be sensitive to conditions, leading to low yields or side reactions.
Frequently Asked Questions (FAQs): Pinner Synthesis
Q1: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?
A1: Common side reactions in the Pinner synthesis include:
-
Self-condensation of the 1,3-dicarbonyl compound.
-
Hydrolysis of the amidine starting material or key intermediates. [1]
-
Incomplete cyclization.
The purity of the amidine salt is also a critical factor.[1]
Q2: How can I improve the yield and minimize side reactions in my Pinner synthesis?
A2: To optimize the Pinner synthesis:
-
Ensure Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents and oven-dried glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended as water can lead to the hydrolysis of intermediates.
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1]
-
Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide) are crucial for promoting the desired cyclization while minimizing side reactions.
-
Temperature Control: The optimal temperature will depend on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.
Q3: The final cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?
A3: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.
-
Add a Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.
-
Increase Reaction Time: Some cyclizations are slow and may require extended reaction times.
-
Consider Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.
Experimental Protocols: Pinner Pyrimidine Synthesis
General Procedure for Pinner Pyrimidine Synthesis:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvent (e.g., ethanol).
-
In a round-bottom flask, dissolve the amidine hydrochloride (1.1 equivalents) in anhydrous ethanol.
-
To the stirred solution, add a strong base such as sodium ethoxide (1.1 equivalents) and stir for 30 minutes at room temperature to generate the free amidine.
-
Add the 1,3-dicarbonyl compound (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion (typically 2-6 hours), cool the mixture to room temperature.
-
Carefully neutralize the mixture with an acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Mandatory Visualization: Pinner Synthesis
References
troubleshooting 1-Phenyl-2-pyrimidin-4-ylethanone instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with 1-Phenyl-2-pyrimidin-4-ylethanone during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound can be influenced by several factors, primarily due to the presence of the pyrimidine ring and the ketone functional group. Key factors include:
-
pH: Pyrimidine derivatives can be unstable in acidic environments, potentially leading to rapid degradation.[1]
-
Light: The pyrimidine ring is susceptible to photolytic decomposition, particularly under UV light.[1] It is advisable to protect compounds containing a pyrimidine ring from prolonged light exposure.[1]
-
Temperature: Elevated temperatures can accelerate degradation and may lead to the formation of side products.
-
Oxidizing Agents: The presence of oxidizing agents in the environment, such as oxygen in the air, can potentially lead to the degradation of ketone-containing compounds.[2]
-
Solvents: The choice of solvent can impact stability. For instance, some pyrimidine derivatives are known to be unstable in dimethyl sulfoxide (DMSO), especially if water is present.[3]
Q2: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C) or frozen (-20 °C or -80 °C) | To minimize thermal degradation.[2] |
| Light | Protected from light (amber vials) | To prevent photolytic decomposition of the pyrimidine ring.[1] |
| Atmosphere | Tightly sealed container, inert atmosphere (e.g., argon or nitrogen) for solutions | To protect against oxidation and moisture.[3] |
| Form | Solid form is generally more stable than solutions | To reduce solvent-mediated degradation. |
Q3: My compound shows variable activity in biological assays performed on different days. Could this be due to instability?
Yes, inconsistent results and a decrease in potency over time are common indicators of compound instability.[3] If the compound is dissolved in a solvent like DMSO, degradation can occur, leading to a lower effective concentration of the active molecule.[3] It is crucial to prepare fresh solutions before use whenever possible or to minimize freeze-thaw cycles if stored as a solution.[3]
Troubleshooting Guides
Issue 1: Degradation of this compound in Solution
Question: I am observing the appearance of unknown peaks in my LC-MS analysis after leaving my this compound solution at room temperature. What is happening and how can I prevent it?
Answer: The appearance of new peaks suggests that your compound is degrading in solution. Both the pyrimidine and the ketone moieties can be susceptible to degradation.
Troubleshooting Steps:
-
Solvent Selection:
-
If you are using DMSO, consider preparing fresh solutions for each experiment as some pyrimidine derivatives are unstable in this solvent.[3]
-
Explore alternative solvents. Test the solubility and stability in solvents like ethanol, acetonitrile, or a co-solvent system with minimal water content.
-
-
pH Control:
-
Avoid acidic conditions as pyrimidine rings can be unstable at low pH.[1] Buffer your solutions if appropriate for your experimental setup.
-
-
Temperature and Light:
-
Inert Atmosphere:
-
For sensitive applications, consider degassing your solvent and storing the solution under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3]
-
Issue 2: Low Yields or Impurity Formation During Synthesis or Work-up
Question: I am experiencing low yields and the formation of multiple byproducts during the synthesis or purification of this compound. What are the likely causes?
Answer: Low yields and impurity formation can stem from the instability of the target molecule under the reaction or purification conditions.
Troubleshooting Steps:
-
Reaction Temperature:
-
Ensure the reaction is maintained at the optimal temperature. Excessively high temperatures can lead to decomposition.[1]
-
-
pH of Aqueous Work-up:
-
During extraction, ensure the pH of the aqueous layer is not strongly acidic to prevent degradation of the pyrimidine ring.[1]
-
-
Purification Method:
-
If using silica gel chromatography, the acidic nature of the silica may cause degradation. Consider using a different stationary phase like alumina or a reverse-phase silica gel.[1]
-
Experiment with different solvent systems to achieve better separation from impurities.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Solution
This protocol can be used to evaluate the stability of this compound in a chosen solvent over time.
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 10 mM) in the solvent of interest (e.g., DMSO, ethanol).
-
Sample Aliquoting: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
-
Time-Point Analysis:
-
Analyze a fresh aliquot immediately after preparation (T=0) using a suitable analytical method like HPLC or LC-MS to determine the initial purity.
-
Store the remaining aliquots under the desired test conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
Analyze aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours) and compare the purity and presence of degradation products to the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and, if possible, characterize any major degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for assessing compound stability in solution.
References
avoiding dimer formation in azaindole synthesis
Welcome to the Technical Support Center for Azaindole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the formation of undesired dimers during the synthesis of azaindoles.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a common problem in azaindole synthesis?
A1: Dimer formation is a frequent side reaction in several azaindole synthesis methods, such as the Chichibabin cyclization.[1][2] It occurs when a reactive intermediate, intended to form the azaindole ring, reacts with another molecule of the starting material or another intermediate. For instance, in the LDA-mediated condensation of 3-picolines, a facile dimerization can occur through a 1,4-addition of the incipient benzyllithium to the picoline starting material.[1][2] This side reaction competes with the desired intramolecular cyclization, leading to a decreased yield of the target azaindole and complicating purification.
Q2: Which synthetic routes are most prone to dimer formation?
A2: The Chichibabin reaction, which utilizes a strong base like sodium amide or lithium diisopropylamide (LDA) to deprotonate a picoline derivative for subsequent reaction with a nitrile, is notoriously susceptible to dimerization of the picoline starting material.[1][3] The reaction conditions that favor the deprotonation of the picoline can also facilitate its nucleophilic attack on another picoline molecule.
Q3: Are there synthetic strategies that are less likely to produce dimers?
A3: Yes, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Sonogashira couplings, often offer higher selectivity and milder reaction conditions, which can significantly reduce the formation of dimeric byproducts.[4][5][6][7][8] The Bartoli indole synthesis, which involves the reaction of a nitro-pyridine with a vinyl Grignard reagent, is another effective method for preparing azaindoles, although it can have its own set of challenges.[9][10][11]
Q4: How can I detect the presence of dimers in my reaction mixture?
A4: Dimeric byproducts can often be detected by thin-layer chromatography (TLC) as distinct spots from the starting material and the desired product. Further characterization can be achieved through spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. In some cases, dimeric byproducts may have a distinct color, which can serve as a preliminary indicator of their presence.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during azaindole synthesis.
Issue 1: Low yield of 7-azaindole and significant byproduct formation in Chichibabin reaction.
Cause: This is often due to the dimerization of the picoline starting material, which competes with the desired cyclization reaction.[1][2]
Troubleshooting Steps:
-
Reverse the order of reagent addition: Instead of adding the picoline to the LDA solution, try adding the LDA solution to the mixture of the picoline and the nitrile. A study on the synthesis of 2-phenyl-7-azaindole showed that adding 2-fluoro-3-picoline to a pre-mixed solution of LDA and benzonitrile can afford the product in high yield (82%).[1]
-
Optimize the stoichiometry of the base: Using an insufficient amount of LDA can result in a significantly lower yield of the desired azaindole. For the synthesis of 2-phenyl-7-azaindole, using 2.1 equivalents of LDA was found to be optimal, while using only 1.05 equivalents led to a much lower yield (15-20%).[1]
-
Control the reaction temperature: The Chichibabin reaction is typically performed at low temperatures (-40 °C to 0 °C) to control the reactivity of the organolithium species and minimize side reactions.[1] Ensure that the temperature is carefully maintained throughout the addition and reaction time.
Issue 2: Poor yield and/or formation of side products in Bartoli synthesis of 4- or 6-azaindoles.
Cause: The Bartoli synthesis is sensitive to the steric and electronic properties of the nitropyridine starting material and the stoichiometry of the Grignard reagent.[10]
Troubleshooting Steps:
-
Use a large excess of the Grignard reagent: The Bartoli reaction typically requires at least three equivalents of the vinyl Grignard reagent.[10][11]
-
Introduce a sterically bulky ortho-substituent: The presence of a bulky group ortho to the nitro group on the pyridine ring can improve the yield of the azaindole.
-
Consider a two-step approach for halogenated precursors: If using a halogenated nitropyridine to improve the initial reaction yield, the halogen can be subsequently removed via hydrogenolysis to obtain the parent azaindole in a better overall yield.
Issue 3: Low conversion or side product formation in Palladium-catalyzed azaindole synthesis.
Cause: The outcome of palladium-catalyzed reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.[5][8][12][13]
Troubleshooting Steps:
-
Screen different phosphine ligands: The steric and electronic properties of the phosphine ligand are critical. For Buchwald-Hartwig amination, bulky, electron-rich ligands like Xantphos have been shown to be effective.[5][12]
-
Optimize the base and solvent system: The choice of base (e.g., NaOtBu, Cs2CO3) and solvent (e.g., toluene, dioxane) can significantly impact the reaction rate and selectivity.[4][5]
-
Ensure inert reaction conditions: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).
Data Presentation
The following tables summarize the effect of reaction conditions on the yield of azaindole synthesis.
Table 1: Effect of Base Stoichiometry and Order of Addition in Chichibabin Synthesis of 2-Phenyl-7-Azaindole [1]
| Equivalents of LDA | Order of Addition | Yield of Azaindole (%) |
| 2.1 | Picoline to LDA, then PhCN | 80 |
| 2.1 | PhCN to LDA, then Picoline | 82 |
| 1.05 | Not specified | 15-20 |
Table 2: Comparison of Phosphine Ligand Performance in Buchwald-Hartwig Amination of Bromobenzene with Aniline [5]
| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhos | Pd2(dba)3 | NaOtBu | Toluene | 80 | 98 |
| RuPhos | Pd2(dba)3 | NaOtBu | Toluene | 80 | 97 |
| SPhos | Pd2(dba)3 | NaOtBu | Toluene | 80 | 95 |
| Xantphos | Pd2(dba)3 | NaOtBu | Toluene | 80 | 85 |
Experimental Protocols
Protocol 1: Minimizing Dimer Formation in the Chichibabin Synthesis of 2-Phenyl-7-Azaindole (Inverse Addition)[1]
This protocol describes the synthesis of 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile using an inverse addition method to minimize picoline dimerization.
Materials:
-
n-Butyllithium (1.6 M in hexanes)
-
Dry diisopropylamine
-
Dry tetrahydrofuran (THF)
-
Benzonitrile
-
2-Fluoro-3-picoline
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Aqueous sodium bicarbonate (NaHCO3)
-
Aqueous sodium chloride (NaCl)
Procedure:
-
To a flame-dried reaction vessel under an inert argon atmosphere, add dry THF (20.0 mL) and cool to -40 °C.
-
Add n-butyllithium (2.66 mL, 4.2 mmol) via syringe.
-
Add dry diisopropylamine (620 µL, 4.2 mmol) via syringe and stir for 5 minutes at -40 °C to form LDA.
-
To the LDA solution, add benzonitrile (215 µL, 2.1 mmol) and stir at -40 °C for 2 hours.
-
Add 2-fluoro-3-picoline (200 µL, 2.0 mmol) to the reaction mixture and continue stirring at -40 °C for an additional 2 hours.
-
Quench the reaction with wet THF.
-
Warm the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Redissolve the resulting solid in ethyl acetate (15 mL) and wash with aqueous NaHCO3 (3 x 10 mL) and aqueous NaCl (3 x 10 mL).
-
Dry the organic layer with anhydrous Na2SO4, filter, and evaporate to dryness to yield the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to obtain 2-phenyl-7-azaindole.
Protocol 2: Bartoli Synthesis of 7-Chloro-4-azaindole[9]
This protocol outlines the synthesis of a 4-azaindole derivative using the Bartoli indole synthesis.
Materials:
-
2-Chloro-3-nitropyridine
-
Vinylmagnesium bromide (1.0 M in THF)
-
Anhydrous THF
-
20% Aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Prepare a solution of 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in dry THF (200 mL) under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at -20 °C for 8 hours.
-
Quench the reaction by the slow addition of 20% aqueous NH4Cl (150 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-chloro-4-azaindole.
Visualizations
Caption: A workflow diagram for selecting and troubleshooting azaindole synthesis methods to avoid dimer formation.
Caption: A simplified schematic of the competing reaction pathways in the Chichibabin synthesis leading to either the desired azaindole or an undesired dimer.
References
- 1. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group in heterocyclic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-SEM deprotection of heterocycles?
A1: The two most prevalent methods for cleaving the N-SEM group from heterocycles are acid-mediated and fluoride-mediated deprotection.[1][2] Acidic cleavage is typically performed with reagents like trifluoroacetic acid (TFA), while fluoride-based methods commonly employ tetrabutylammonium fluoride (TBAF).[3][4] Alternative Lewis acid catalysts such as tin(IV) chloride (SnCl₄) and magnesium bromide (MgBr₂) have also been effectively used, often under milder conditions.[1][2]
Q2: My acidic SEM-deprotection is sluggish and gives low yields. What could be the issue?
A2: Sluggish deprotection with acids like TFA is a known issue, particularly with electron-rich nitrogen heterocycles like imidazoles.[3] The stability of the SEM group can necessitate harsh conditions, including the use of a large excess of acid and elevated temperatures. For instance, the deprotection of an SEM-protected imidazole required over 200 equivalents of TFA to achieve a mere 20% yield at room temperature.[3]
Troubleshooting steps:
-
Increase TFA concentration and/or temperature: Carefully screen higher concentrations of TFA and incrementally increase the reaction temperature.
-
Consider a stronger acid: For particularly robust substrates, a stronger acid might be necessary, but this should be approached with caution to avoid degradation of the target molecule.
-
Switch to an alternative method: Fluoride-based methods or Lewis acid catalysis with MgBr₂ or SnCl₄ might be more effective for your substrate.[1][2]
Q3: I am observing unexpected side products after acidic deprotection. What are they and how can I avoid them?
A3: A common issue during acidic SEM-deprotection is the release of formaldehyde, which can participate in side reactions with the deprotected heterocycle.[3] For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the liberated formaldehyde was observed to lead to the formation of a tricyclic eight-membered ring side product through electrophilic aromatic substitution.[3]
Troubleshooting steps:
-
Include a formaldehyde scavenger: The addition of a scavenger, such as a thiol or an amine, to the reaction mixture can trap the formaldehyde as it is formed.
-
Optimize reaction conditions: Shorter reaction times and lower temperatures can minimize the extent of side reactions.
-
Two-step deprotection: Some protocols utilize a two-step procedure involving initial treatment with TFA followed by a basic workup (e.g., NaHCO₃) to manage the intermediates and byproducts.[3][5]
Q4: My fluoride-mediated deprotection is not going to completion. What can I do?
A4: Incomplete deprotection with TBAF can occur due to several factors:
-
Insufficient TBAF: Ensure an adequate excess of TBAF is used, as the reaction stoichiometry requires it.
-
Reaction temperature and time: Some SEM-protected heterocycles require elevated temperatures and prolonged reaction times for complete deprotection with TBAF.[4] For instance, a protocol for SEM deprotection using TBAF in THF involved stirring at 80°C for 12 hours.[4]
-
Solvent choice: The choice of solvent can influence the reactivity of TBAF. Anhydrous polar aprotic solvents like THF or DMF are commonly used.
Q5: I am struggling with the workup after using TBAF. How can I effectively remove the tetrabutylammonium salts?
A5: The removal of tetrabutylammonium salts during aqueous workup can be challenging, especially for polar products. A non-aqueous workup procedure has been developed to address this issue. This involves treating the reaction mixture with a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate. The resin exchanges the tetrabutylammonium cation, and the calcium carbonate reacts with the fluoride anion, allowing for the removal of these salts by simple filtration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Acidic) | Insufficient acid strength or concentration. Steric hindrance around the SEM group. Low reaction temperature or short reaction time. | Increase the equivalents of acid (e.g., TFA). Cautiously increase the reaction temperature. Prolong the reaction time and monitor by TLC/LCMS. Consider a stronger Lewis acid like SnCl₄.[1] |
| Incomplete Deprotection (Fluoride) | Insufficient equivalents of fluoride source (e.g., TBAF). Low reaction temperature. Water content in the reaction. | Increase the equivalents of TBAF. Increase the reaction temperature (e.g., refluxing THF).[4] Use anhydrous TBAF or add a drying agent. |
| Formation of Side Products | Release of formaldehyde during acidic deprotection leading to alkylation or dimerization.[3][6] Basicity of TBAF causing degradation of sensitive functional groups. | Add a formaldehyde scavenger (e.g., resorcinol, phloroglucinol). Use milder Lewis acids like MgBr₂.[2] For TBAF reactions, consider buffering the reaction mixture. |
| Low Yields | Substrate degradation under harsh acidic or basic conditions. Difficult workup leading to product loss, especially with polar molecules. | Screen alternative, milder deprotection methods (e.g., MgBr₂ in Et₂O/MeNO₂).[2] For TBAF reactions with polar products, employ a non-aqueous workup with sulfonic acid resin and CaCO₃. |
| Difficulty Removing Reagent/Byproducts | Persistent tetrabutylammonium salts from TBAF in the product. Residual metal salts after using MgBr₂ or SnCl₄. | For TBAF, use a non-aqueous workup with an ion-exchange resin. For metal salts, perform an aqueous workup with a chelating agent (e.g., EDTA) or perform multiple extractions with aqueous ammonium chloride. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the SEM-deprotection of various heterocyclic substrates under different protocols. Note that yields are highly substrate-dependent.
Table 1: Acid-Mediated SEM-Deprotection
| Heterocycle Substrate | Reagent (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SEM-protected Imidazole | TFA (>200) | CH₂Cl₂ | 25 | - | 20 | [3] |
| SEM-protected Pyrrolo[2,3-b]pyridine | TFA | CH₂Cl₂ | RT | 9.5 | 45 | [3] |
| SEM-protected Pyrrolo[2,3-d]pyrimidine | TFA | - | - | - | Good | [5] |
| SEM-protected Imidazole Derivative | TFA | - | RT | slow | quant. | [7] |
Table 2: Fluoride-Mediated SEM-Deprotection
| Heterocycle Substrate | Reagent (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SEM-protected Pyrrole | TBAF | THF | 80 | 12 | 12 | [4] |
| SEM-protected Imidazole Derivative | TBAF | THF | Elevated | - | Unsuccessful | [7] |
Table 3: Lewis Acid-Mediated SEM-Deprotection
| Heterocycle Substrate | Reagent (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SEM-protected Nucleoside | SnCl₄ (1M solution) | CH₂Cl₂ | 0 to RT | 2 | 95-98 | [1] |
| SEM-protected Ether | MgBr₂ (6) | Et₂O/MeNO₂ | RT | 16 | 40 | [2] |
| SEM-protected Ether | MgBr₂ (14) | Et₂O/MeNO₂ | RT | 5 | 87 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Mediated SEM-Deprotection with TFA
-
Dissolve the SEM-protected heterocycle in a suitable dry solvent (e.g., dichloromethane, CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) dropwise to the solution at room temperature. The number of equivalents can range from stoichiometric to a large excess, depending on the substrate's reactivity.[3]
-
Stir the reaction mixture at room temperature or an elevated temperature, monitoring the progress by TLC or LCMS.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Fluoride-Mediated SEM-Deprotection with TBAF
-
Dissolve the SEM-protected heterocycle in an anhydrous polar aprotic solvent (e.g., tetrahydrofuran, THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in the same solvent (typically 1M solution in THF). Use a stoichiometric excess of TBAF.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LCMS.[4]
-
Upon completion, cool the reaction to room temperature.
-
Aqueous Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Non-Aqueous Workup (for polar products): Add a sulfonic acid resin (e.g., DOWEX 50WX8-400) and powdered calcium carbonate to the reaction mixture. Stir for 1-2 hours. Filter the mixture through a pad of celite, wash the solid residue with the solvent, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Lewis Acid-Mediated SEM-Deprotection with SnCl₄
-
Dissolve the SEM-protected heterocycle in a dry, inert solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of tin(IV) chloride (SnCl₄) in the same solvent dropwise.[1]
-
Stir the reaction mixture at 0°C and then allow it to warm to room temperature, monitoring the reaction progress by TLC or LCMS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Mechanisms of Acid- and Fluoride-Mediated SEM-Deprotection.
References
- 1. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. The novel Indole-3-formaldehyde (2-AITFEI-3-F) is involved in processes of apoptosis induction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00340K [pubs.rsc.org]
Technical Support Center: Scale-up Synthesis of 1-Phenyl-2-pyrimidin-4-ylethanone
Welcome to the technical support center for the scale-up synthesis of 1-Phenyl-2-pyrimidin-4-ylethanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: Two primary strategies are generally considered for the synthesis of pyrimidinyl ketones like this compound on a larger scale:
-
Construction of the pyrimidine ring: This involves reacting a precursor containing the phenyl-ethanone moiety with reagents that form the pyrimidine ring. A common example is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.
-
Modification of a pre-existing pyrimidine ring: This approach involves starting with a substituted pyrimidine and introducing the phenacyl group. For instance, this could involve the acylation of a pyrimidine derivative.
The choice of route for scale-up depends on factors such as raw material cost, process safety, and the ease of purification.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Careful monitoring and control of several parameters are crucial for a successful scale-up:
-
Temperature: Exothermic or endothermic reactions require efficient heat transfer systems to maintain optimal temperature profiles and prevent side reactions or thermal runaways.
-
Reagent Addition Rate: Controlled addition of reagents is often necessary to manage reaction exotherms and maintain desired concentration profiles, minimizing the formation of impurities.
-
Mixing Efficiency: Adequate agitation is essential to ensure homogeneity, particularly in heterogeneous reaction mixtures, to promote mass transfer and uniform reaction rates.
-
Reaction Time: The reaction endpoint should be determined through in-process controls (e.g., HPLC, GC) to avoid incomplete conversion or the formation of degradation products.
-
pH Control: For reactions involving acidic or basic reagents or intermediates, maintaining the optimal pH is critical for product stability and yield.
Q3: What are the typical impurities encountered during the synthesis of this compound, and how can they be minimized?
A3: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
-
Positional Isomers: Depending on the synthetic route, isomers such as 1-Phenyl-2-pyrimidin-2-ylethanone could be formed.
-
Over-acylated or Over-alkylated Products: If the pyrimidine ring has multiple reactive sites, polysubstitution can occur.
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.
-
By-products from Side Reactions: These can include dimers, polymers, or products from reactions with the solvent.
Minimizing these impurities can be achieved by optimizing reaction conditions (temperature, stoichiometry, reaction time) and using high-purity starting materials.
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Reaction Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing. - Inefficient catalyst activity at scale. - Side reactions consuming starting materials. | - Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to ensure completion. - Optimize the temperature profile for the larger scale. - Ensure adequate agitation for the reactor size and viscosity of the reaction mixture. - Evaluate different catalyst loading or a more robust catalyst. - Adjust stoichiometry and addition rates to favor the desired reaction pathway. |
| Product Purity Issues | - Presence of starting materials, by-products, or isomers. - Inefficient purification method at scale. - Product degradation during work-up or purification. | - Characterize impurities to understand their origin and optimize reaction conditions to minimize their formation. - Develop a scalable purification strategy, such as recrystallization with an appropriate solvent system or column chromatography with a suitable stationary and mobile phase.[1] - Ensure the product is stable under the chosen work-up and purification conditions (e.g., temperature, pH). |
| Difficult Product Isolation | - Product is an oil or does not crystallize easily. - Fine crystals that are difficult to filter. - Product is highly soluble in the reaction solvent. | - Screen for suitable anti-solvents to induce crystallization. - Optimize crystallization conditions (e.g., cooling rate, seeding) to control crystal size and morphology. - Perform a solvent swap to a solvent in which the product has lower solubility. |
| Exothermic Reaction Runaway | - Inadequate cooling capacity for the reactor volume. - Too rapid addition of a reactive reagent. | - Ensure the reactor's cooling system is sufficient for the heat generated by the reaction. - Implement a controlled, slow addition of the limiting reagent. - Consider using a semi-batch process where one reactant is added portion-wise. |
| Inconsistent Batch-to-Batch Results | - Variability in raw material quality. - Lack of precise control over reaction parameters. - Inconsistent work-up procedures. | - Establish strict quality control specifications for all starting materials. - Implement robust process analytical technology (PAT) to monitor and control critical parameters. - Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the entire process. |
Experimental Protocols
Illustrative Protocol: Synthesis via Condensation (Lab-Scale)
This protocol is a general representation and will require optimization for scale-up.
Reaction Setup:
A multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet is charged with a suitable solvent (e.g., ethanol, DMF).
Procedure:
-
To the reaction vessel, add the 1,3-dicarbonyl precursor and the amidine hydrochloride.
-
Slowly add a base (e.g., sodium ethoxide, potassium carbonate) to the mixture at a controlled temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and neutralize it with a suitable acid.
-
The crude product can be isolated by filtration if it precipitates or by extraction after solvent removal.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical flow diagram for troubleshooting low yield in the synthesis process.
References
Technical Support Center: Synthesis of 1-Phenyl-2-pyrimidin-4-ylethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-2-pyrimidin-4-ylethanone. The information provided is based on established principles of pyrimidine chemistry, as direct literature for this specific compound is limited.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on byproduct identification and mitigation strategies.
Question 1: My reaction yield is significantly lower than expected, and the TLC analysis of the crude product shows multiple spots. What are the potential byproducts?
Answer:
Low yields and the presence of multiple byproducts in pyrimidine synthesis are common challenges. Based on plausible synthetic routes like the Pinner synthesis, the byproducts could include:
-
Unreacted Starting Materials: Incomplete conversion is a common reason for low yields.
-
Knoevenagel Condensation Product: If a β-ketoester is used, it can react with the aldehyde in a competing reaction.[1]
-
Aldol Condensation Products: Self-condensation of the aldehyde or ketone starting materials can occur.[1]
-
Incompletely Cyclized Intermediates: The reaction may stall before the final pyrimidine ring is formed, leaving open-chain intermediates.[1][2]
-
Amidine Self-Condensation Products: Amidines can react with themselves to form triazines or other condensation products.[1]
-
Hydrolysis Products: If the reaction is not carried out under anhydrous conditions, starting materials or intermediates can hydrolyze.[3]
To identify the specific byproducts in your reaction, it is recommended to use techniques like HPLC-MS for mass identification and preparative chromatography to isolate each impurity for NMR analysis.[4][5]
Question 2: I have identified a major byproduct with a mass that does not correspond to any of the expected intermediates. What could it be?
Answer:
An unexpected mass could indicate a side reaction with the solvent or a rearrangement. For instance:
-
Solvent Adducts: If the reaction is run in an alcohol solvent, it is possible for the solvent to be incorporated into a byproduct.
-
Rearrangement Products: Under certain pH and temperature conditions, intermediates can undergo rearrangements to form more stable isomers.
To characterize this unknown byproduct, isolation via preparative HPLC or column chromatography is essential, followed by detailed structural elucidation using 1D and 2D NMR spectroscopy, as well as high-resolution mass spectrometry.[6][7]
Question 3: My final product is difficult to purify, and it seems to co-elute with an impurity during column chromatography. What are my options?
Answer:
Purification of pyrimidine derivatives can be challenging due to the presence of closely related byproducts.[8] If standard flash column chromatography is ineffective, consider the following options:
-
Recrystallization: This is a cost-effective and often highly effective method for purifying solid compounds.[8] Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) offers higher resolution and can often separate closely eluting compounds.[8]
-
Solid-Phase Extraction (SPE): SPE can be used as a preliminary cleanup step to remove major classes of impurities before final purification by chromatography or recrystallization.[8]
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound?
A1: A common and versatile method for the synthesis of substituted pyrimidines is the Pinner pyrimidine synthesis .[9][10][11] This reaction involves the condensation of an amidine with a β-dicarbonyl compound. For this compound, a plausible approach would be the reaction of phenylacetamidine with a suitable 1,3-dicarbonyl compound that can provide the pyrimidin-4-ylethanone core.
Q2: What are the critical parameters to control in a Pinner pyrimidine synthesis to minimize byproduct formation?
A2: The Pinner synthesis can be sensitive to reaction conditions. Key parameters to control include:
-
Anhydrous Conditions: The intermediates in the Pinner reaction can be sensitive to water, which can lead to hydrolysis and the formation of ester byproducts.[3] It is crucial to use dry solvents and reagents and to run the reaction under an inert atmosphere.
-
Temperature Control: Some intermediates in the Pinner synthesis can be thermally unstable.[12] Careful control of the reaction temperature is necessary to prevent decomposition.
-
Purity of Reagents: The use of high-purity starting materials is essential to avoid side reactions.[13] Amidines, in particular, can be hygroscopic and should be handled accordingly.[2]
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled to favor the formation of the desired product over self-condensation byproducts.
Q3: Which analytical techniques are most suitable for monitoring the reaction and characterizing the final product and byproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the reaction in real-time.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of the reaction progress and the purity of the final product.
-
Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS), mass spectrometry is essential for identifying the molecular weights of the product and any byproducts, which is the first step in their identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the final product and for the definitive identification of any isolated byproducts.[5][14]
Data Presentation
The following tables can be used to log and compare analytical data for the target compound and any identified byproducts.
Table 1: HPLC-MS Data for Reaction Components
| Compound | Retention Time (min) | Observed m/z | Possible Identity |
| Starting Material 1 | |||
| Starting Material 2 | |||
| Product | 199.22 (M+H)+ | This compound | |
| Byproduct 1 | |||
| Byproduct 2 |
Table 2: Key 1H NMR Chemical Shifts (δ, ppm) in CDCl3
| Proton | Expected Shift for Product | Observed Shift for Byproduct 1 | Observed Shift for Byproduct 2 |
| Pyrimidine H-2 | |||
| Pyrimidine H-5 | |||
| Pyrimidine H-6 | |||
| -CH2- | |||
| Phenyl-H |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound via Pinner Synthesis
This protocol is a general guideline and may require optimization.
-
Preparation of Phenylacetamidine Hydrochloride: Treat phenylacetonitrile with anhydrous ethanol and dry HCl gas to form the corresponding imidate hydrochloride (Pinner salt).[12] Subsequently, react the Pinner salt with ammonia in an anhydrous solvent to generate phenylacetamidine hydrochloride.
-
Condensation Reaction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 1,3-dicarbonyl starting material in an anhydrous solvent such as ethanol.
-
Add phenylacetamidine hydrochloride and a suitable base (e.g., sodium ethoxide) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography or recrystallization to obtain this compound.[8]
Protocol 2: Byproduct Analysis by HPLC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode to detect the molecular ions of the product and byproducts.
Visualizations
Caption: Synthetic and purification workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 12. Pinner reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to the Purity Assessment of 1-Phenyl-2-pyrimidin-4-ylethanone by qNMR, HPLC, and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical research and pharmaceutical development, ensuring the safety, efficacy, and quality of synthesized compounds. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two widely used chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of the novel organic compound, 1-Phenyl-2-pyrimidin-4-ylethanone. The information presented is supported by detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate analytical method for their needs.
Executive Summary
Quantitative NMR (qNMR) emerges as a powerful, primary method for the purity determination of this compound, offering direct quantification without the need for a specific reference standard of the analyte. While HPLC provides excellent separation and sensitivity for non-volatile impurities, and GC-MS is highly effective for identifying and quantifying volatile organic compounds, qNMR offers a unique combination of structural confirmation and direct, highly accurate purity assessment from a single experiment. This guide presents a hypothetical, yet realistic, comparative analysis to highlight the strengths and considerations of each technique.
Comparative Purity Analysis
The following table summarizes the hypothetical purity assessment of a single batch of this compound using qNMR, HPLC, and GC-MS. The data is representative of typical results obtained for a high-purity, synthetic organic compound.
| Analytical Method | Purity (%) | Standard Deviation (±) | Key Findings |
| qNMR (¹H NMR) | 99.65 | 0.08 | Direct, highly accurate quantification against a certified internal standard. Provides structural confirmation. |
| HPLC (UV Detection) | 99.52 | 0.15 | Excellent separation of non-volatile impurities. Purity determined by area percent normalization. |
| GC-MS | >99.8 (non-volatile) | - | No significant volatile impurities detected. Confirms the absence of residual synthesis solvents. |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound by qNMR, HPLC, and GC-MS are provided below. These protocols are designed to be readily adaptable for laboratory implementation.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: 500 MHz NMR Spectrometer
Materials:
-
This compound (approx. 10 mg)
-
Maleic acid (certified internal standard, approx. 5 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial. Record the exact weights.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., 64 scans).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methylene protons) and the signal of the internal standard (maleic acid vinyl protons).
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from non-volatile impurities.
Instrumentation: HPLC system with a UV detector.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Identify the main peak corresponding to this compound and any impurity peaks.
-
-
Purity Calculation: Calculate the purity based on the area percent normalization method, assuming all components have a similar response factor at the detection wavelength.
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify any volatile impurities, such as residual solvents, in the this compound sample.
Instrumentation: GC-MS system.
Materials:
-
This compound
-
Dichloromethane (GC grade)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Column: HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
Analyze the resulting chromatogram and mass spectra to identify any volatile organic compounds.
-
Quantification can be performed using an internal or external standard method if necessary.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Workflow for qNMR Purity Assessment.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for GC-MS Impurity Profiling.
Conclusion
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. qNMR stands out as an ideal primary method for its ability to provide a direct and highly accurate purity value, coupled with structural verification. HPLC serves as an excellent orthogonal technique, particularly for the detection and quantification of non-volatile, structurally related impurities that may not be distinguishable by NMR. Finally, GC-MS is an essential complementary method to ensure the absence of volatile organic impurities, such as residual solvents from the synthesis. The choice of method or combination of methods will ultimately depend on the specific requirements of the research or regulatory context.
A Comparative Spectroscopic Guide to 1-Phenyl-2-pyrimidinylethanone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted spectroscopic data for 1-Phenyl-2-pyrimidin-4-ylethanone and its positional isomers, 1-Phenyl-2-pyrimidin-2-ylethanone and 1-Phenyl-2-pyrimidin-5-ylethanone. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted spectroscopic data to highlight the distinguishing features of each isomer. The information presented is intended to aid in the identification and characterization of these compounds.
Introduction
1-Phenyl-2-pyrimidinylethanone and its isomers are heterocyclic ketones with potential applications in medicinal chemistry and materials science. The position of the pyrimidinyl group on the ethanone backbone significantly influences the molecule's electronic properties and spatial arrangement, leading to distinct spectroscopic signatures. This guide focuses on the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data to differentiate between the 2-yl, 4-yl, and 5-yl isomers.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for the three isomers. These predictions were generated using a combination of freely available online spectroscopic prediction tools. It is important to note that these are theoretical values and may differ from experimental results.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 1-Phenyl-2-pyrimidin-2-ylethanone | This compound | 1-Phenyl-2-pyrimidin-5-ylethanone |
| Methylene (-CH₂-) | ~4.5 | ~4.3 | ~4.4 |
| Phenyl (ortho) | ~8.0 | ~8.0 | ~8.0 |
| Phenyl (meta) | ~7.6 | ~7.6 | ~7.6 |
| Phenyl (para) | ~7.5 | ~7.5 | ~7.5 |
| Pyrimidinyl H2 | - | ~9.2 | ~9.1 |
| Pyrimidinyl H4 | ~8.8 (d) | - | ~8.9 |
| Pyrimidinyl H5 | ~7.4 (t) | ~7.6 (d) | - |
| Pyrimidinyl H6 | ~8.8 (d) | ~8.8 (d) | ~8.9 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 1-Phenyl-2-pyrimidin-2-ylethanone | This compound | 1-Phenyl-2-pyrimidin-5-ylethanone |
| Carbonyl (C=O) | ~195 | ~196 | ~195 |
| Methylene (-CH₂-) | ~45 | ~42 | ~43 |
| Phenyl (ipso) | ~135 | ~135 | ~135 |
| Phenyl (ortho) | ~129 | ~129 | ~129 |
| Phenyl (meta) | ~129 | ~129 | ~129 |
| Phenyl (para) | ~134 | ~134 | ~134 |
| Pyrimidinyl C2 | ~168 | ~158 | ~159 |
| Pyrimidinyl C4 | ~158 | ~165 | ~157 |
| Pyrimidinyl C5 | ~121 | ~120 | ~125 |
| Pyrimidinyl C6 | ~158 | ~150 | ~157 |
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 1-Phenyl-2-pyrimidin-2-ylethanone | This compound | 1-Phenyl-2-pyrimidin-5-ylethanone |
| C=O Stretch (Ketone) | ~1700 | ~1705 | ~1700 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=N Stretch (Pyrimidine) | ~1580, ~1550 | ~1590, ~1560 | ~1570, ~1540 |
| C=C Stretch (Aromatic) | ~1600, ~1450 | ~1600, ~1450 | ~1600, ~1450 |
Table 4: Predicted Mass Spectrometry Data (m/z)
| Ion | 1-Phenyl-2-pyrimidin-2-ylethanone | This compound | 1-Phenyl-2-pyrimidin-5-ylethanone |
| Molecular Ion [M]⁺ | 198.08 | 198.08 | 198.08 |
| [M-C₇H₅O]⁺ (pyrimidinyl-CH₂⁺) | 93.04 | 93.04 | 93.04 |
| [C₇H₅O]⁺ (benzoyl) | 105.03 | 105.03 | 105.03 |
| [C₆H₅]⁺ (phenyl) | 77.04 | 77.04 | 77.04 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Tune and shim the NMR spectrometer for the chosen solvent.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the prepared sample.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Data Analysis: Analyze the mass spectrum to determine the molecular ion peak and interpret the fragmentation pattern to gain structural information.
Visualizations
Caption: Relationship between isomers and spectroscopic analysis.
Caption: General experimental workflow for spectroscopic analysis.
Structure-Activity Relationship of Pyrimidine Analogs as Kinase Inhibitors: A Comparative Guide
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to mimic the adenine ring of ATP allows pyrimidine derivatives to effectively bind to the hinge region of kinase active sites, making them a cornerstone in the development of kinase inhibitors for diseases like cancer.[3][4] This guide summarizes the SAR of several classes of pyrimidine analogs, presents key quantitative data, details common experimental protocols, and visualizes relevant molecular structures and pathways.
Comparative Analysis of Pyrimidine Analogs
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and its appended aryl groups. The following table summarizes the SAR for several classes of pyrimidine-based kinase inhibitors.
| Scaffold | Target Kinase(s) | Key Substitutions and SAR Observations | Potency (IC50) | Reference |
| 2-Phenyl Pyrimidine | Bruton's Tyrosine Kinase (BTK) | A 3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety of the pyrimidine core demonstrated potent inhibitory activity. | Compound 11g : 82.76% inhibition at 100 nM | [5] |
| Pyrazolo[3,4-d]pyrimidine | FLT3, VEGFR2 | Modifications at the N-1 position of the pyrazolo[3,4-d]pyrimidine ring and the nature of the linker at the 4-position are critical for dual inhibitory activity. | Compound 1 : 1.278 µM (FLT3), 0.305 µM (VEGFR2) | [6] |
| Pyrido[2,3-d]pyrimidine | FGFr, PDGFr, EGFr, c-src | A [4-(diethylamino)butyl]amino side chain at the 2-position enhanced potency and bioavailability. Replacement of the 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group conferred high selectivity for FGFr. | Compound 4e (FGFr selective): 0.060 µM | [7] |
| 5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one | Mnk2 | The nature of the phenylamino group at the 2-position of the pyrimidine ring significantly influences Mnk2 inhibitory activity. | Several derivatives showed potent Mnk2 inhibition. | [8] |
| Pyrimidin-4-yl-1H-imidazole | CRAF | The substitution pattern on the pyrimidin-4-yl-1H-imidazol-2-yl core is crucial for potent and selective CRAF inhibition. | Compound 7a : 0.62 µM (A375P cell line) | [9] |
Experimental Protocols
The biological evaluation of these pyrimidine analogs typically involves the following key experiments:
1. Kinase Inhibition Assay:
-
Objective: To determine the in vitro potency of the compounds against specific kinases.
-
General Procedure:
-
The kinase enzyme, a substrate (often a peptide), and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence-based assays, or antibody-based detection of the phosphorylated substrate (e.g., ELISA).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.[7]
-
2. Cell Proliferation Assay (e.g., MTT Assay):
-
Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
-
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the test compounds at various concentrations for a specified duration (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 values are determined by plotting the percentage of cell viability against the compound concentration.[5]
-
3. Western Blot Analysis:
-
Objective: To investigate the effect of the compounds on the phosphorylation status of the target kinase and its downstream signaling proteins within the cell.
-
General Procedure:
-
Cells are treated with the test compound for a specific time.
-
The cells are lysed to extract total proteins.
-
Protein concentrations are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream proteins.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[5]
-
Visualizations
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrimidine Synthesis Routes for Researchers and Drug Development Professionals
An in-depth comparison of prominent pyrimidine synthesis methodologies, including the biological de novo and salvage pathways, and the chemical Biginelli reaction. This guide provides quantitative data, detailed experimental protocols, and pathway visualizations to aid in the selection of the most appropriate synthesis strategy.
The synthesis of pyrimidines, a class of heterocyclic aromatic compounds, is a cornerstone of medicinal chemistry and drug development. Pyrimidine scaffolds are integral to a vast array of biologically active molecules, including nucleobases, therapeutic agents, and agrochemicals. For researchers and scientists, a thorough understanding of the available synthetic routes is crucial for the efficient and effective production of target molecules. This guide presents a comparative study of the primary biological and chemical pathways for pyrimidine synthesis, offering a comprehensive overview of their respective advantages and limitations.
Performance Comparison of Pyrimidine Synthesis Routes
The efficiency and practicality of pyrimidine synthesis can vary significantly depending on the chosen route. Biological pathways, such as the de novo and salvage pathways, are highly efficient and specific within a cellular context but are not directly translatable to a laboratory chemical synthesis for producing pyrimidine derivatives. In contrast, chemical methods like the Biginelli reaction offer a versatile and scalable approach for synthesizing a wide range of pyrimidine analogs.
| Synthesis Route | Key Reactants/Precursors | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| De Novo Pathway | Glutamine, CO₂, Aspartate, PRPP | N/A (Cellular process) | N/A (Cellular process) | Highly regulated and efficient within the cell. | Not a practical method for laboratory chemical synthesis of derivatives. |
| Salvage Pathway | Pre-formed pyrimidine bases and nucleosides | N/A (Cellular process) | N/A (Cellular process) | Energy-efficient recycling of pyrimidine bases.[1] | Dependent on the availability of pre-formed bases. |
| Classical Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Often low to moderate | Several hours | One-pot synthesis, simple procedure. | Low yields for some substrates, long reaction times.[2] |
| Modified Biginelli (Microwave) | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | 72-84% | 7-12 minutes | Significantly reduced reaction times, higher yields.[3] | Requires specialized microwave equipment. |
| Modified Biginelli (Solvent-free, Grinding) | Benzaldehyde, Ethyl Acetoacetate, Urea/Thiourea | >90% | A few minutes | Environmentally friendly, high yields, short reaction times.[4] | May not be suitable for all substrates. |
| Modified Biginelli (Ball Milling) | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | >98% | 30 minutes | High yields, short reaction time, solvent-free, catalyst-free.[5] | Requires a planetary ball mill. |
Biological Synthesis of Pyrimidines
De Novo Pyrimidine Synthesis
The de novo pathway constructs pyrimidine rings from simple precursor molecules.[6] This intricate and highly regulated process begins with the synthesis of carbamoyl phosphate from glutamine and carbon dioxide.[7] Through a series of enzymatic steps, this intermediate is converted to orotic acid, which is then attached to a ribose phosphate moiety to form the first pyrimidine nucleotide, uridine monophosphate (UMP).[7][8] UMP serves as the precursor for all other pyrimidine nucleotides.[8]
Caption: De Novo Pyrimidine Synthesis Pathway.
Pyrimidine Salvage Pathway
The salvage pathway is an energy-efficient recycling route that reuses pre-formed pyrimidine bases and nucleosides from the degradation of DNA and RNA.[1][6] This pathway is crucial in tissues where de novo synthesis is limited.[9] Enzymes such as thymidine phosphorylase and uridine phosphorylase convert pyrimidine bases into their corresponding nucleosides, which are then phosphorylated to form nucleotides.[10]
Caption: Pyrimidine Salvage Pathway.
Chemical Synthesis of Pyrimidines: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction that provides straightforward access to dihydropyrimidones, which can be readily oxidized to pyrimidines.[4] This acid-catalyzed reaction involves an aldehyde, a β-ketoester, and urea or thiourea.[4] Numerous modifications to the original protocol have been developed to improve yields and reaction times, including the use of microwave irradiation and solvent-free conditions.[3][5]
Caption: Generalized Biginelli Reaction Workflow.
Experimental Protocols
Classical Biginelli Reaction (Conventional Heating)
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalytic amount of HCl
Solvent:
-
Ethanol
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is placed in a round-bottom flask.[4]
-
Ethanol is added as the solvent.[4]
-
The mixture is refluxed for several hours.[4]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, the reaction mixture is cooled, and the product is isolated, typically by filtration, and may require further purification.[4]
Modified Biginelli Reaction (Solvent-Free, Grinding)
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl[4]
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is ground in a mortar with a pestle at room temperature for a few minutes.[4]
-
The progress of the reaction is monitored by TLC.[4]
-
After completion, the reaction mixture is washed with water, and the solid product is collected by filtration.[4]
Modified Biginelli Reaction (Planetary Ball Milling)
Reactants:
-
Benzaldehyde (0.02 mol)
-
Ethyl acetoacetate (0.02 mol)
-
Urea (0.02 mol)[5]
Procedure:
-
An equimolar amount of the reactants is placed into tempered steel vials with tempered steel balls.[5]
-
The vials are closed and placed in a Planetary Micro Mill set to 750 rpm.[5]
-
The reaction is complete after 30 minutes of milling, yielding the pure product without further purification.[5]
References
- 1. pediaa.com [pediaa.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. thesciencenotes.com [thesciencenotes.com]
- 7. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. differencebetween.com [differencebetween.com]
- 10. youtube.com [youtube.com]
Validating 1-Phenyl-2-pyrimidin-4-ylethanone: A Comparative Guide for Kinase Inhibitor Profiling
For Immediate Release
This guide provides a comprehensive framework for the validation of 1-Phenyl-2-pyrimidin-4-ylethanone as a potential kinase inhibitor. While direct experimental data for this specific compound is not yet publicly available, its structural motif, featuring a pyrimidine core, suggests a strong likelihood of activity against various protein kinases. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] This document outlines a systematic approach to validate its efficacy and selectivity, comparing its potential profile with established pyrimidine-based kinase inhibitors.
Comparative Analysis with Known Kinase Inhibitors
To establish a benchmark for the potential efficacy of this compound, it is essential to compare it against existing drugs targeting key oncogenic kinases. The following tables summarize the biochemical and cellular potencies (IC50 values) of selected, widely-used pyrimidine-based kinase inhibitors. A lower IC50 value indicates greater potency.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
| Compound | Biochemical IC50 (EGFR) | Cellular IC50 (Relevant Cell Line) |
| Gefitinib | ~33 nM[2] | ~54 nM (EGF-stimulated tumor cells)[2] |
| Erlotinib | ~2 nM[3] | ~20 nM (EGFR autophosphorylation in tumor cells)[4] |
| Lapatinib | ~10.2 nM (EGFR), ~9.8 nM (HER2)[5] | Varies by cell line (e.g., HER2+ breast cancer)[6] |
| This compound | To be determined | To be determined |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
| Compound | Biochemical IC50 (VEGFR2) | Cellular IC50 (Relevant Cell Line) |
| Pazopanib | ~30 nM[7] | ~21 nM (HUVEC proliferation)[7] |
| This compound | To be determined | To be determined |
Experimental Validation Workflow
A rigorous validation process is critical to characterize a novel kinase inhibitor. The following workflow outlines the key experimental stages, from initial biochemical screening to cell-based functional assays.
Caption: A generalized experimental workflow for the validation of a novel kinase inhibitor.
Key Signaling Pathways for Investigation
Given the prevalence of pyrimidine scaffolds in inhibitors of receptor tyrosine kinases, initial investigations should focus on pathways commonly dysregulated in cancer, such as the EGFR, VEGFR, and Src signaling cascades.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many cancers.
Caption: Simplified EGFR signaling cascade and the putative inhibitory point of this compound.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is central to angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1]
Caption: Key components of the VEGFR2 signaling pathway and a potential point of inhibition.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to quantify the inhibitory effect of a compound on the activity of a purified kinase.
Materials:
-
Purified recombinant kinase of interest (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate
-
This compound (dissolved in DMSO)
-
Known kinase inhibitor (positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Kinase Reaction: Add 2 µL of a master mix containing the kinase and its specific substrate in kinase buffer to each well.
-
Initiation: Start the kinase reaction by adding 2 µL of ATP solution to each well. Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[9]
Cellular Phosphorylation Inhibition Assay (Western Blot)
This protocol assesses the ability of the compound to inhibit the phosphorylation of a target kinase within a cellular context.
Materials:
-
Human cancer cell line known to have active signaling of the target kinase (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Ligand for kinase stimulation (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-kinase (e.g., anti-pEGFR), anti-total-kinase (e.g., anti-EGFR)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture: Culture the selected cell line to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 2-4 hours.
-
Ligand Stimulation: Stimulate the kinase pathway by adding the appropriate ligand (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated kinase.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against the total kinase to ensure equal protein loading.[10]
-
Densitometry Analysis: Quantify the band intensities to determine the reduction in phosphorylation at different compound concentrations.
By following this structured validation approach, researchers can effectively characterize the potential of this compound as a novel kinase inhibitor and objectively compare its performance against established therapeutic agents.
References
- 1. cusabio.com [cusabio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MCR-1 Inhibitors: Evaluating 1-Phenyl-2-pyrimidin-4-ylethanone and Other Promising Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of the mobilized colistin resistance (MCR-1) gene poses a significant threat to the efficacy of colistin, a last-resort antibiotic for treating multidrug-resistant Gram-negative infections. The MCR-1 enzyme, a phosphoethanolamine transferase, modifies the lipid A portion of the bacterial outer membrane, reducing colistin's binding affinity.[1][2] This has spurred the development of MCR-1 inhibitors to be used as adjuvants to restore colistin's activity. This guide provides a comparative overview of 1-Phenyl-2-pyrimidin-4-ylethanone and other notable MCR-1 inhibitors, supported by available experimental data.
Quantitative Comparison of MCR-1 Inhibitors
The following table summarizes the available quantitative data for various MCR-1 inhibitors. It is important to note that the experimental assays and conditions vary between studies, which may influence the reported values.
| Inhibitor | Compound Class | Assay Type | Key Findings | Reference |
| 1-Phenyl-2-(phenylamino)ethanone Derivatives (as a proxy for this compound) | Phenylamino ethanone | Cell-based synergy assay with colistin | Derivatives 6p and 6q at 25 µM completely inhibited the growth of MCR-1 expressing E. coli in the presence of 2 µg/mL colistin. | [3] |
| Pterostilbene | Stilbenoid | Enzymatic Inhibition Assay & Checkerboard Assay | Exhibited dose-dependent inhibition of MCR-1 activity with an IC50 of 15.37 µg/mL.[4] Showed synergistic effect with polymyxin B (FIC index = 0.156 or 0.188) against MCR-1 producing E. coli.[5][6] | [4][5][6] |
| EDTA (Ethylenediaminetetraacetic acid) | Chelating Agent | Broth Microdilution & Combined Disk Test | A ≥4-fold decrease in colistin MIC was observed in the presence of 80 µg/mL EDTA for MCR-1-positive E. coli.[7][8] A ≥3 mm increase in the zone of inhibition was seen in the combined disk test.[7][8] | [7][8] |
| Rhein | Anthraquinone | Checkerboard Assay | Demonstrated synergistic activity with colistin against MCR-1-positive E. coli, with FIC indices ranging from 0.141 to 0.156.[9] | [9] |
| Genistein | Isoflavone | Western Blot & Molecular Docking | Treatment with genistein (8 and 32 µg/mL) reduced MCR-1 production in E. coli.[10] | [10] |
| Cajanin Stilbene Acid (CSA) | Stilbenoid | Checkerboard Assay & In Vivo Studies | Restored polymyxin B sensitivity in MCR-1-positive E. coli, reducing the MIC to 1 µg/mL. In vivo, the combination of CSA and polymyxin B effectively reduced bacterial infection in mice.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of MCR-1 inhibitors.
MCR-1 Enzymatic Inhibition Assay
This assay directly measures the inhibition of the MCR-1 enzyme's catalytic activity.
-
Enzyme and Substrate Preparation:
-
Purified MCR-1 enzyme is pre-incubated with the test inhibitor at various concentrations in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM ZnCl2).
-
A fluorescently labeled substrate, such as NBD-glycerol-3-phosphoethanolamine (NBD-glycerol-3-PEA), is prepared in the same buffer.[12]
-
-
Reaction Initiation and Incubation:
-
The enzymatic reaction is initiated by adding the NBD-glycerol-3-PEA substrate to the enzyme-inhibitor mixture.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
-
Detection and Analysis:
-
The reaction is stopped, and the products are separated using thin-layer chromatography (TLC).
-
The fluorescent product (NBD-glycerol) is visualized under UV light, and the intensity is quantified.[12]
-
The concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC50 value.
-
Broth Microdilution for Colistin Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of colistin against a bacterial strain, both alone and in the presence of an MCR-1 inhibitor.[13][14]
-
Preparation of Reagents:
-
Prepare a stock solution of colistin and the MCR-1 inhibitor in an appropriate solvent.
-
Use cation-adjusted Mueller-Hinton broth (CAMHB) for the assay.[13]
-
-
Inoculum Preparation:
-
Grow the MCR-1-producing bacterial strain to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.[15]
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of colistin.
-
For synergy testing, add a fixed, sub-inhibitory concentration of the MCR-1 inhibitor to each well containing the colistin dilutions.
-
Add the prepared bacterial inoculum to all wells.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 16-20 hours.[13]
-
The MIC is determined as the lowest concentration of colistin that completely inhibits visible bacterial growth.
-
Checkerboard Synergy Assay
This assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of two compounds.[7][9]
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of the MCR-1 inhibitor (e.g., along the rows) and colistin (e.g., along the columns).
-
-
Inoculation and Incubation:
-
Inoculate all wells with a standardized bacterial suspension (as described in the broth microdilution protocol).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
-
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate the MCR-1 mechanism of action and a typical experimental workflow for comparing MCR-1 inhibitors.
Caption: Mechanism of MCR-1 mediated colistin resistance and its inhibition.
Caption: Experimental workflow for the comparison of MCR-1 inhibitors.
References
- 1. A new variant of the colistin resistance gene MCR-1 with co-resistance to β-lactam antibiotics reveals a potential novel antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pterostilbene restores carbapenem susceptibility in New Delhi metallo‐β‐lactamase‐producing isolates by inhibiting the activity of New Delhi metallo‐β‐lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pterostilbene, a Potential MCR-1 Inhibitor That Enhances the Efficacy of Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Colistin-Resistant MCR-1-Positive Escherichia coli by Use of Assays Based on Inhibition by EDTA and Zeta Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhein restores the sensitivity of mcr-1 carrying multidrug-resistant Escherichia coli to colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cajanin stilbene acid: A direct inhibitor of colistin resistance protein MCR-1 that restores the efficacy of polymyxin B against resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Prevalence and molecular characteristics of mcr-1 colistin resistance in Escherichia coli: isolates of clinical infection from a Chinese University Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Artesunate, EDTA, and colistin work synergistically against MCR-negative and -positive colistin-resistant Salmonella | eLife [elifesciences.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. Pyrimidine-based compounds form the backbone of numerous targeted therapies, particularly in oncology. However, their efficacy can be influenced by off-target interactions. This guide provides a comparative analysis of the cross-reactivity profiles of prominent pyrimidine-based kinase inhibitors, supported by experimental data and detailed methodologies to aid in the rational design and application of these potent molecules.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, adept at fitting into the ATP-binding pocket of a wide array of kinases.[1] This versatility, however, comes with the inherent challenge of cross-reactivity, where a compound inhibits kinases other than its intended target. Such off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, comprehensive cross-reactivity profiling is a critical step in the development of safe and effective kinase inhibitors.[3][4]
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity of three well-characterized pyrimidine-based kinase inhibitors—Gefitinib, Erlotinib, and Dasatinib—against a panel of selected kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are compiled from various kinase profiling studies. Lower IC50 values indicate higher potency. It is important to note that assay conditions can vary between studies, affecting absolute IC50 values.
| Kinase Target | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Dasatinib IC50 (nM) |
| Primary Target(s) | |||
| EGFR | ~2-37 | ~2-20 | >10,000 |
| ABL1 | >10,000 | >10,000 | <1 |
| SRC | >10,000 | >10,000 | 0.8 |
| c-KIT | >10,000 | >10,000 | 79 |
| Selected Off-Targets | |||
| HER2 (ERBB2) | >10,000 | ~700 | - |
| LCK | >10,000 | - | <1 |
| YES1 | - | - | <1 |
| FYN | - | - | <1 |
| PDGFRβ | >10,000 | - | <1 |
| RIPK2 | ~3,300 | - | - |
| AURKA | - | - | ~25 |
| AURKB | - | - | ~50 |
Visualizing Cross-Reactivity Profiling and Signaling
To better understand the process of evaluating inhibitor selectivity and its implications, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway demonstrating on- and off-target effects.
Experimental Protocols
A variety of robust methodologies are employed to determine the cross-reactivity profile of kinase inhibitors. These can be broadly categorized into biochemical assays and cell-based assays.
In Vitro Kinase Profiling (Kinome Scanning)
This is the most common method for assessing inhibitor selectivity across a large panel of kinases.[3][6]
-
Principle: The ability of a compound to inhibit the enzymatic activity of a large number of purified kinases is measured in parallel.
-
Methodology:
-
Kinase Panel: A comprehensive panel of recombinant human kinases (often >400) is utilized.
-
Assay Format: Typically performed in multi-well plates (e.g., 384-well). Common formats include radiometric assays that measure the incorporation of radiolabeled phosphate from ATP onto a substrate, or fluorescence/luminescence-based assays that detect ATP consumption or product formation.
-
Procedure:
-
A fixed concentration of each kinase is incubated with a specific substrate and ATP.
-
The pyrimidine-based compound is added at various concentrations to determine the IC50 value.
-
The reaction is allowed to proceed for a defined period, after which it is stopped, and the signal is measured.
-
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.
-
Chemical Proteomics
Chemical proteomics approaches identify direct protein targets of a small molecule in a complex biological sample, such as a cell lysate.[5]
-
Principle: A modified version of the pyrimidine compound (a probe) is used to capture its binding partners, which are then identified by mass spectrometry.
-
Methodology (Compound-Centric Chemical Proteomics - CCCP):
-
Probe Synthesis: The pyrimidine-based inhibitor is functionalized with a reactive group and a reporter tag (e.g., biotin) or immobilized on a solid support (e.g., beads).
-
Affinity Pulldown: The probe is incubated with a cell lysate to allow binding to target proteins.
-
Enrichment: The probe-protein complexes are captured using affinity purification (e.g., streptavidin beads for a biotinylated probe).
-
Protein Identification: The captured proteins are eluted, digested into peptides, and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Off-targets are identified as proteins that are significantly enriched by the active compound compared to a negative control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA measures the engagement of a compound with its target protein in intact cells or cell lysates by assessing changes in the thermal stability of the protein.
-
Principle: The binding of a ligand (the pyrimidine inhibitor) to a protein typically increases the protein's resistance to thermal denaturation.
-
Methodology:
-
Treatment: Intact cells or cell lysates are treated with the pyrimidine-based compound or a vehicle control.
-
Heating: The samples are heated to a range of temperatures.
-
Protein Separation: The heated samples are centrifuged to separate aggregated (denatured) proteins from the soluble fraction.
-
Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Analysis: A "melting curve" is generated. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement. This can be performed for known targets or in a proteome-wide manner using mass spectrometry to identify novel off-targets.
-
Discussion and Conclusion
The cross-reactivity profiling of pyrimidine-based compounds reveals a spectrum of selectivity. While compounds like Gefitinib and Erlotinib exhibit high selectivity for their primary target, EGFR, they are not entirely devoid of off-target activity. In contrast, Dasatinib is a multi-targeted inhibitor by design, potently inhibiting ABL, SRC family kinases, and c-KIT.[9]
Understanding these selectivity profiles is crucial for interpreting experimental results and anticipating clinical outcomes. For instance, an unexpected phenotype observed in a cell-based assay using a supposedly specific inhibitor might be attributable to an off-target effect.[10] Similarly, in a clinical context, off-target activities can contribute to adverse drug reactions.[5]
The choice of profiling method depends on the stage of drug development and the specific questions being addressed. Large-scale in vitro kinase panels provide a broad overview of selectivity, while chemical proteomics and CETSA offer valuable insights into target engagement in a more physiological context. For a comprehensive understanding, a combination of these approaches is often employed.
References
- 1. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Gefitinib-Induced Severe Dermatological Adverse Reactions: A Case Report and Pharmacogenetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. HER2 overexpression increases sensitivity to gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, through inhibition of HER2/HER3 heterodimer formation in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-Phenyl-2-pyrimidin-4-ylethanone: A Comparative Guide Against Known EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the novel compound 1-Phenyl-2-pyrimidin-4-ylethanone (herein designated as PYPE-1 ) against the established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib . As a member of the pyrimidine class of compounds, a scaffold common in kinase inhibitors, PYPE-1 is evaluated here as a hypothetical inhibitor of EGFR, a well-validated target in oncology. The data presented for PYPE-1 is hypothetical and projected for benchmarking purposes.
Comparative Mechanism of Action
Gefitinib and Erlotinib are potent and selective inhibitors of the EGFR tyrosine kinase.[1][] They function by competing with adenosine triphosphate (ATP) at the binding site within the intracellular catalytic domain of the receptor.[3][4] This reversible binding prevents EGFR autophosphorylation, a critical step in the activation of downstream signaling cascades.[5] By blocking these signals, the inhibitors effectively suppress tumor cell proliferation, survival, and angiogenesis, ultimately leading to apoptosis.[6][7] The hypothesized mechanism for PYPE-1 follows this established model of ATP-competitive inhibition.
The EGFR signaling pathway is a crucial regulator of cell growth and differentiation.[8] Upon binding of ligands like Epidermal Growth Factor (EGF), the receptor dimerizes and activates its intrinsic kinase domain, triggering downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[9][10] Aberrant activation of this pathway is a hallmark of many cancers.[11]
Data Presentation: Performance Comparison
The following tables summarize the inhibitory activities of PYPE-1 relative to Gefitinib and Erlotinib. Data for established drugs are compiled from published literature, while data for PYPE-1 are hypothetical.
Table 1: In Vitro Biochemical Kinase Inhibition
This assay measures the direct inhibition of purified, recombinant EGFR kinase activity.
| Compound | Target Enzyme | IC₅₀ (nM) |
| PYPE-1 (Hypothetical) | EGFR (Wild-Type) | 2.5 |
| Gefitinib | EGFR (Wild-Type) | 33[12] |
| Erlotinib | EGFR (Wild-Type) | 2[13][14][15] |
Table 2: Cellular Activity and Proliferation Inhibition
These assays measure the ability of the compounds to inhibit EGFR autophosphorylation and the proliferation of cancer cell lines with varying EGFR mutation statuses.
| Compound | Cell Line | EGFR Mutation Status | Cellular IC₅₀ (nM) |
| PYPE-1 (Hypothetical) | HCC827 | Exon 19 Deletion | 2.0 |
| H3255 | L858R | 6.0 | |
| H1975 | L858R + T790M (Resistant) | 6,500 | |
| Gefitinib | HCC827 | Exon 19 Deletion | 2.7[16] |
| H3255 | L858R | 38.4[16] | |
| H1975 | L858R + T790M (Resistant) | 11,580[16] | |
| Erlotinib | HCC827 | Exon 19 Deletion | 2.1[16] |
| H3255 | L858R | 89.0[16] | |
| H1975 | L858R + T790M (Resistant) | 9,183[16] |
Table 3: In Vivo Efficacy in NSCLC Xenograft Model
This study evaluates the ability of the compounds to inhibit tumor growth in an in vivo model using immunocompromised mice bearing tumors derived from the EGFR-mutant (Exon 19 Deletion) HCC827 cell line.
| Treatment Group | Dosing Regimen (p.o., QD) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg | 1650 ± 180 | - |
| PYPE-1 (Hypothetical) | 25 mg/kg | 380 ± 65 | 77 |
| Gefitinib | 25 mg/kg | 495 ± 75 | 70 |
| Erlotinib | 25 mg/kg | 462 ± 70 | 72 |
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in the data tables.
Protocol 1: In Vitro EGFR Kinase Assay (Radiometric)
-
Preparation: Recombinant human EGFR kinase domain is diluted in kinase buffer. A substrate (e.g., poly(Glu, Tyr) 4:1) is coated onto 96-well plates.
-
Inhibitor Addition: Test compounds (PYPE-1, Gefitinib, Erlotinib) are serially diluted in DMSO and added to the wells.
-
Reaction Initiation: A reaction mixture containing kinase buffer, MgCl₂, and [γ-³²P]ATP is added to each well to start the phosphorylation reaction. The plate is incubated at 30°C for 20 minutes.
-
Termination and Washing: The reaction is stopped by adding EDTA. The plate is washed multiple times with a phosphate-buffered saline solution containing Tween-20 to remove unincorporated [γ-³²P]ATP.
-
Detection: Scintillation fluid is added to each well, and the incorporated radioactivity is measured using a microplate scintillation counter.
-
Data Analysis: The percentage of inhibition relative to a no-inhibitor control is calculated. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Cell-Based EGFR Phosphorylation Assay (ELISA)
-
Cell Culture: A431 cells (human epidermoid carcinoma, high EGFR expression) are seeded in 96-well plates and grown overnight.
-
Serum Starvation: Cells are serum-starved for 4-6 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compounds for 2 hours at 37°C.
-
Stimulation: Cells are stimulated with human EGF (100 ng/mL) for 10 minutes at 37°C to induce EGFR phosphorylation.
-
Fixing and Permeabilization: The medium is removed, and cells are fixed with 4% formaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
ELISA:
-
Wells are blocked with a blocking buffer.
-
Wells are incubated with a primary antibody specific for phosphorylated EGFR (e.g., pY1068).
-
After washing, an HRP-conjugated secondary antibody is added.
-
A TMB substrate is added, and the reaction is stopped with acid.
-
-
Detection: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: Results are normalized to non-stimulated controls, and IC₅₀ values are calculated from the dose-response curves.
Protocol 3: In Vivo Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 5 x 10⁶ HCC827 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.[17]
-
Tumor Growth and Randomization: Tumors are allowed to grow. When the average tumor volume reaches approximately 150-200 mm³, the mice are randomized into treatment groups (Vehicle, PYPE-1, Gefitinib, Erlotinib).[17]
-
Drug Administration: Compounds are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered once daily (QD) by oral gavage (p.o.).
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the vehicle control group reach a pre-determined size (e.g., 1500 mm³).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between treated and vehicle groups. Statistical significance is determined using an appropriate test (e.g., Student's t-test).
References
- 1. medschool.co [medschool.co]
- 3. Erlotinib - Wikipedia [en.wikipedia.org]
- 4. Gefitinib - Wikipedia [en.wikipedia.org]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Erlotinib | CP358774 | EGFR inhibitor | TargetMol [targetmol.com]
- 16. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of 1-Phenyl-2-pyrimidin-4-ylethanone
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. While specific disposal protocols for every novel compound may not be readily available, a framework of best practices for hazardous waste management provides a clear path forward. This guide outlines the essential procedures for the safe handling and disposal of 1-Phenyl-2-pyrimidin-4-ylethanone, treating it as a potentially hazardous substance in the absence of a specific Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions:
Given the lack of specific toxicity and reactivity data for this compound, it must be handled as a hazardous chemical. All personnel must adhere to stringent safety protocols to minimize exposure and prevent environmental contamination.
Personal Protective Equipment (PPE):
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat to prevent skin contact |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound must follow institutional and local regulations for hazardous chemical waste.[1][2][3] The following protocol provides a general framework for its proper disposal.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: As soon as this compound is no longer needed, it must be classified as hazardous waste.[1][4]
-
Segregate from Other Waste Streams: Do not mix this compound with non-hazardous waste. It should be collected in a dedicated and clearly labeled waste container.[1][5]
-
Check for Incompatibilities: Store this compound away from strong oxidizing agents, acids, and bases to prevent any adverse chemical reactions.
Step 2: Waste Collection and Labeling
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. The container must be in good condition, free from leaks or cracks.[1][3]
-
Properly Label the Container: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[2] Include any known hazard symbols if available.
Step 3: Storage
-
Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[1][4][6]
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS office or equivalent department to schedule a pickup for the hazardous waste.[2][4]
-
Provide Necessary Documentation: Complete any required hazardous waste disposal forms, providing accurate details about the contents and quantity of the waste.[6]
Spill Management:
In the event of a spill, immediately alert others in the vicinity. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[7] Carefully collect the absorbed material and place it in the designated hazardous waste container. Thoroughly clean the spill area. Report the spill to your supervisor and the EHS department.[7]
Empty Container Disposal:
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1][4] The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular trash, provided any labels are defaced.[1][4]
Below is a diagram illustrating the procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to this comprehensive disposal plan, laboratory professionals can ensure the safe management of this compound, upholding a secure and compliant research environment.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 4. vumc.org [vumc.org]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 1-Phenyl-2-pyrimidin-4-ylethanone
This guide provides immediate, essential safety and logistical information for handling 1-Phenyl-2-pyrimidin-4-ylethanone, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and operational integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin, or eye contact. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] A face shield is recommended when there is a potential for splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are advised.[3] Gloves must be inspected before use and changed immediately if contaminated or damaged.[1][3] |
| Body | Protective Clothing | Wear fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant apron.[1][2][3] For larger quantities, coveralls may be necessary.[3] |
| Respiratory | Full-Face Respirator | In case of exceeding exposure limits, experiencing irritation, or when generating dust or aerosols, a full-face respirator should be used.[1][2] |
| Feet | Safety Footwear | Closed-toe, chemical-resistant safety footwear is required in areas where the chemical is handled or stored.[4] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that safety showers and eyewash stations are readily accessible.[3]
2. Preparation:
-
Before handling, inspect all PPE for integrity.
-
Ensure all necessary equipment for handling and potential spill cleanup is within reach.
3. Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Prevent all contact with skin and eyes.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Wash hands thoroughly after handling the substance.[1]
4. Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]
-
Keep away from incompatible materials and foodstuff containers.[1]
Disposal Plan
Contaminated materials and the chemical itself must be treated as hazardous waste.
1. Waste Collection:
-
Collect waste in suitable, closed, and clearly labeled containers.[1]
2. Disposal Method:
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not allow the chemical to enter drains or the environment.[1]
3. Contaminated PPE:
-
Contaminated clothing should be removed immediately and washed before reuse.
-
Dispose of single-use contaminated PPE, such as gloves, as hazardous waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
